molecular formula C26H36FNO3 B1157153 AL 8810 ethyl amide

AL 8810 ethyl amide

Cat. No.: B1157153
M. Wt: 429.6
InChI Key: VABRORXFVJOSHQ-OXDHMAHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL 8810 is an 11β-fluoro analog of prostaglandin F2α (PGF2α) which acts as a potent and selective antagonist at the FP receptor. AL 8810 ethyl amide is an analog of AL 8810 in which the C-1 carboxyl group has been modified to an N-ethyl amide. This modification is analogous to the PG N-ethyl amides, as typified by Bimatoprost, that have been introduced as alternative PG ocular hypotensive prodrugs. In contrast to AL 8810 which contracted the cat iris, AL 8810 ethyl amide showed no contraction activity at concentrations up to 10-4 M and did not antagonize the activity of PGF2α-ethanolamide in this system.

Properties

Molecular Formula

C26H36FNO3

Molecular Weight

429.6

InChI

InChI=1S/C26H36FNO3/c1-2-28-26(31)12-6-4-3-5-11-22-21(23(27)17-25(22)30)13-14-24(29)20-15-18-9-7-8-10-19(18)16-20/h3,5,7-10,13-14,20-25,29-30H,2,4,6,11-12,15-17H2,1H3,(H,28,31)/b5-3-,14-13+/t21-,22-,23+,24+,25+/m1/s1

InChI Key

VABRORXFVJOSHQ-OXDHMAHTSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(NCC)=O)[C@@H](/C=C/[C@H](O)C2CC3=CC=CC=C3C2)[C@@H](F)C1

Synonyms

9α,15R-dihydroxy-11β-fluoro-15-92,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dion-1-oic acid, ethyl amide

Origin of Product

United States

Foundational & Exploratory

Pharmacological profile of AL 8810 ethyl amide in prostaglandin research

[1]

Executive Summary

AL 8810 Ethyl Amide is a synthetic derivative of the selective PGF2

12


1

In high-precision signaling research, AL 8810 Ethyl Amide serves a critical function as a negative control. While the parent compound (AL 8810) is a potent antagonist of the FP receptor, the ethyl amide modification renders the molecule pharmacologically inert at the FP receptor and the putative prostamide receptor.[1] This "loss of function" profile allows researchers to distinguish true FP receptor-mediated antagonism from non-specific lipid membrane effects or off-target interactions.[1]

Key Technical Distinction:

  • AL 8810 (Acid): Functional FP Receptor Antagonist (

    
    ).[1]
    
  • AL 8810 Ethyl Amide: Pharmacologically inactive at FP receptors; does not antagonize prostamides.[1]

Chemical & Physical Profile

The structural modification of the C-1 carboxyl group to an N-ethyl amide drastically alters the ligand-receptor binding thermodynamics.[1]

FeatureSpecification
Systematic Name 9

,15R-dihydroxy-11

-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, ethyl amide
Molecular Formula

Molecular Weight 429.6 g/mol
Solubility (Ethanol)

Solubility (DMSO)

Stability Stable for

1 year at -20°C (Store as crystalline solid or ethanolic stock)
Structural Logic

The 11


-fluoro substitution1C-1 Ethyl Amide1

Pharmacological Mechanism & Selectivity[1]

The "Inactive Probe" Paradigm

Unlike many ethyl amides (e.g., Bimatoprost) which gain activity at prostamide receptors or act as prodrugs, AL 8810 Ethyl Amide loses affinity for the FP receptor without gaining significant affinity for prostamide targets.[1]

  • FP Receptor Interaction:

    • AL 8810 (Parent): Competitively inhibits PGF2

      
      -induced IP3 generation and Ca
      
      
      mobilization.[1]
    • AL 8810 Ethyl Amide: Fails to displace radiolabeled PGF2

      
       and does not inhibit Ca
      
      
      transients, even at high concentrations (
      
      
      ).[1]
  • Prostamide Interaction:

    • In the feline iris assay (a standard model for prostamide activity), AL 8810 Ethyl Amide exhibits no contractile activity and does not antagonize the effects of Bimatoprost or PGF2

      
      -ethanolamide.[1][2]
      
Comparative Signaling Profile
CompoundFP Receptor (Acid)Prostamide Activity (Amide)Primary Utility
PGF2

Full AgonistInactiveEndogenous Ligand
AL 8810 Antagonist InactiveBlocking FP signaling
Bimatoprost Agonist (via hydrolysis)Agonist Glaucoma Therapy
AL 8810 Ethyl Amide Inactive Inactive Negative Control

Experimental Applications & Protocols

Protocol: Validating FP-Receptor Specificity

Objective: To confirm that an observed inhibition of signaling is due to specific FP receptor blockade by AL 8810, rather than non-specific toxicity.[1]

Reagents:

  • Agonist: Fluprostenol (100 nM)[1]

  • Antagonist: AL 8810 (1

    
    M - 10 
    
    
    M)[1]
  • Negative Control: AL 8810 Ethyl Amide (1

    
    M - 10 
    
    
    M)[1]
  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.[1]

Workflow:

  • Cell Preparation: Load HEK-293 cells (stably expressing FP receptor) with Fura-2 AM calcium indicator for 45 minutes at 37°C.

  • Baseline Establishment: Wash cells

    
     with Assay Buffer. Measure baseline fluorescence (Ex 340/380 nm, Em 510 nm) for 60 seconds.
    
  • Pre-treatment (Critical Step):

    • Group A: Vehicle (0.1% DMSO)[1]

    • Group B: AL 8810 (10

      
      M)[1]
      
    • Group C: AL 8810 Ethyl Amide (10

      
      M)[1]
      
    • Incubate for 15–30 minutes.

  • Stimulation: Inject Fluprostenol (final concentration 100 nM).

  • Data Acquisition: Record Ca

    
     flux for 120 seconds.
    

Interpretation:

  • True Positive: Group B shows ablated Ca

    
     spike compared to Group A.[1]
    
  • Validation: Group C must show a Ca

    
     spike identical  to Group A.
    
    • If Group C inhibits signaling: The effect is non-specific (e.g., membrane disruption), and the data for AL 8810 should be discarded.[1]

Handling & Storage[1]
  • Stock Solution: Dissolve AL 8810 Ethyl Amide in 100% Ethanol to 15 mg/mL. Purge vial with inert gas (Argon/Nitrogen) before sealing.[1]

  • Aqueous Dilution: Dilute the ethanolic stock at least 1:1000 into the assay buffer to minimize solvent effects (final ethanol < 0.1%).

  • Stability Warning: Avoid storing aqueous solutions for >24 hours, as slow hydrolysis of the amide bond could release the active antagonist (AL 8810 free acid), confounding results.[1]

Visualization of Mechanism[1]

Signaling Pathway & Control Logic

The following diagram illustrates the differential interaction of AL 8810 and its Ethyl Amide variant within the Gq-coupled signaling cascade.

AL8810_Mechanismcluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular SignalingPGF2aPGF2α(Agonist)FP_RecFP Receptor(GPCR)PGF2a->FP_RecActivatesAL8810AL 8810(Antagonist)AL8810->FP_RecBlocksAL8810_EAAL 8810Ethyl Amide(Inactive Control)AL8810_EA->FP_RecNo Binding(Steric/Charge Mismatch)GqGαq ProteinFP_Rec->GqCouplingPLCPLCβGq->PLCActivatesIP3IP3 / DAGPLC->IP3HydrolysisCaCa2+ ReleaseIP3->CaMobilization

Caption: Differential receptor engagement: AL 8810 blocks Gq coupling, while the Ethyl Amide variant fails to bind.[1]

Experimental Decision Tree

Use this workflow to determine when to include AL 8810 Ethyl Amide in your study design.

Experimental_WorkflowStartStart: Prostaglandin StudyQ1Is the goal to blockFP Receptor signaling?Start->Q1Use_AL8810Use AL 8810 (Acid)(1-10 μM)Q1->Use_AL8810YesQ2Is the tissue/cell typesensitive to lipids?Use_AL8810->Q2Control_NeededControl REQUIRED:Run parallel well withAL 8810 Ethyl AmideQ2->Control_NeededYes (High Rigor)Result_AnalysisAnalyze ResultsControl_Needed->Result_AnalysisValidValid Antagonism:Effect blocked by AL 8810NOT blocked by Ethyl AmideResult_Analysis->ValidInvalidNon-Specific Toxicity:Effect blocked by BOTHResult_Analysis->Invalid

Caption: Decision logic for incorporating AL 8810 Ethyl Amide to rule out off-target lipid effects.

References

  • Griffin, B. W., et al. (1999).[1][3] "AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor."[1][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Woodward, D. F., et al. (2007).[1] "Identification of an antagonist that selectively blocks the activity of prostamides (prostaglandin-ethanolamides) in the feline iris."[1][4] British Journal of Pharmacology.[1][4] Link[1]

  • Cayman Chemical. "AL 8810 Ethyl Amide Product Information." Cayman Chemical Catalog. Link

  • Sharif, N. A., et al. (2002).[1] "Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues."[1] Investigative Ophthalmology & Visual Science. Link[1]

A Technical Guide to Characterizing the Effects of AL 8810 on Intracellular Calcium Mobilization

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism and experimental investigation of AL 8810, a selective prostaglandin F2α (PGF2α) FP receptor antagonist. The focus is on its inhibitory effect on intracellular calcium mobilization, a critical signaling event mediated by the FP receptor. This guide synthesizes mechanistic principles with validated experimental protocols to provide a robust framework for studying this compound.

Introduction: The Significance of AL 8810 and Calcium Signaling

AL 8810 is a PGF2α analog that functions as a potent and selective competitive antagonist of the prostaglandin F (FP) receptor.[1][2][3] Unlike agonists that activate receptors, AL 8810 binds to the FP receptor without initiating a cellular response, thereby blocking the action of endogenous ligands like PGF2α or synthetic agonists like fluprostenol.[1][4]

The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5][6] Activation of this pathway culminates in the mobilization of calcium (Ca2+) from intracellular stores, a fundamental second messenger event that triggers a wide array of physiological processes, including smooth muscle contraction and cellular proliferation.[3][7][8] Therefore, understanding how AL 8810 modulates this calcium signal is paramount to elucidating its pharmacological profile and therapeutic potential in various conditions, including ocular hypertension and neurological disorders.[9][10][11] This guide offers a comprehensive exploration of the underlying signaling cascade and presents a detailed workflow for quantifying the antagonistic properties of AL 8810 in a cell-based calcium mobilization assay.

Part 1: The Molecular Machinery: FP Receptor-Mediated Calcium Mobilization

To appreciate the action of AL 8810, one must first understand the canonical signaling pathway it is designed to block. The mobilization of intracellular calcium via the FP receptor is a well-orchestrated cascade of molecular events.

The Gq Signaling Cascade:

  • Agonist Binding: The process begins when an FP receptor agonist, such as PGF2α or the potent synthetic analog fluprostenol, binds to the receptor.[12]

  • Gq Protein Activation: This binding event induces a conformational change in the FP receptor, causing it to activate its associated heterotrimeric G-protein, specifically the Gq alpha subunit.[5][13]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC).[5][14][15]

  • Second Messenger Generation: PLC enzymatically cleaves a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two critical second messengers: diacylglycerol (DAG), which remains in the membrane, and inositol 1,4,5-trisphosphate (IP3), which is released into the cytosol.[5][13][14]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to specific IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). This binding opens the channels, allowing stored Ca2+ to flood into the cytosol, rapidly increasing the intracellular calcium concentration.[5][14][16]

This surge in intracellular Ca2+ is the signal that AL 8810 is designed to prevent.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist FP Agonist (e.g., Fluprostenol) FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (Ca2+ Channel) IP3->IP3R Binds & Opens Ca_Store Stored Ca2+ IP3R->Ca_Store Releases Ca_Cytosol ↑ Intracellular [Ca2+] Ca_Store->Ca_Cytosol Response Cellular Response Ca_Cytosol->Response Triggers

Figure 1: FP Receptor Gq Signaling Pathway.

Part 2: The Antagonist's Intervention: Mechanism of AL 8810

AL 8810 exerts its effect by directly interfering with the initial step of the signaling cascade.

  • Competitive Antagonism: AL 8810 is a competitive antagonist, meaning it reversibly binds to the same orthosteric site on the FP receptor as the agonist.[1][2][3] However, its binding does not induce the active receptor conformation required for Gq protein activation. By occupying the binding site, it physically prevents the agonist from binding and initiating the downstream signal. The hallmark of competitive antagonism is that its inhibitory effect can be overcome by increasing the concentration of the agonist.[4]

  • Inhibition of Calcium Mobilization: By blocking agonist binding, AL 8810 effectively prevents the entire Gq/PLC/IP3 signaling cascade.[10] No Gq is activated, no IP3 is produced, and consequently, there is no release of calcium from the ER. This blockade of agonist-induced calcium mobilization is the primary and measurable outcome of AL 8810's action at the cellular level.

  • Pharmacological Selectivity: A key feature of AL 8810 is its high selectivity for the FP receptor. Studies have shown that even at high concentrations, it does not significantly inhibit other prostanoid receptors such as DP, EP, or TP receptors, making it a precise pharmacological tool.[1][2]

AL8810_Mechanism Agonist FP Agonist (e.g., Fluprostenol) FP_Receptor FP Receptor Agonist->FP_Receptor Binds & Activates AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Binds & Blocks Gq_Pathway Gq/PLC/IP3 Pathway FP_Receptor->Gq_Pathway Initiates Ca_Release Intracellular Ca2+ Release Gq_Pathway->Ca_Release Leads to

Figure 2: AL 8810 Competitive Antagonism.

Part 3: A Practical Workflow for Experimental Investigation

This section outlines a robust, field-proven protocol to quantify the inhibitory effect of AL 8810 on agonist-induced intracellular calcium mobilization using a fluorescence-based assay.

Experimental Principle

The core of the assay relies on a fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, which can be loaded into live cells.[17] These dyes exhibit a change in their fluorescent properties upon binding to free cytosolic Ca2+. By measuring this change with a fluorescence plate reader or microscope, we can dynamically monitor intracellular calcium concentration ([Ca2+]i) and assess how it is affected by the presence of an agonist and antagonist. Fura-2 AM is a ratiometric dye, where the ratio of fluorescence emission at 510 nm from excitation at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free) is calculated.[18][19] This ratiometric measurement provides a more accurate and reliable signal by correcting for variations in cell number, dye loading efficiency, and photobleaching.[20][21]

Materials and Reagents

ComponentDescription & Justification
Cell Line A7r5 (rat thoracic aorta) or Swiss 3T3 (mouse fibroblast) cells. These lines endogenously express functional FP receptors and have been historically used to characterize AL 8810.[1] Alternatively, HEK293 cells stably expressing the cloned human FP receptor can be used.[2][3]
FP Agonist Fluprostenol. A potent and highly selective FP receptor agonist that provides a robust and reproducible calcium mobilization response.[1]
FP Antagonist AL 8810. The compound under investigation.[3]
Calcium Indicator Fura-2 AM. A ratiometric fluorescent dye for accurate quantification of [Ca2+]i.[18][19] Fluo-4 AM is a suitable single-wavelength alternative.[17][22]
Assay Buffer Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4. Probenecid is an anion-exchange inhibitor that reduces the active extrusion of the de-esterified dye from the cytoplasm.[17]
Instrumentation Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR Tetra) or a fluorescence microscope equipped for live-cell imaging.
Labware 96-well or 384-well black-walled, clear-bottom microplates. The black walls minimize well-to-well crosstalk and light scatter.[17]

Detailed Experimental Protocol

Step 1: Cell Culture and Seeding

  • Culture cells (e.g., A7r5) using standard cell culture techniques.

  • The day before the assay, harvest the cells and seed them into a 96-well black-walled, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the experiment (e.g., 80,000-100,000 cells/well).

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Step 2: Fluorescent Dye Loading

  • Prepare a 2-5 µM Fura-2 AM loading solution in the Assay Buffer. First, dissolve the Fura-2 AM stock (typically in DMSO) in a small volume of buffer containing 0.02% Pluronic® F-127 to aid dispersion, then dilute to the final concentration.

  • Aspirate the culture medium from the cell plate.

  • Gently wash the cell monolayer once with 100 µL/well of Assay Buffer.

  • Add 50-100 µL/well of the Fura-2 AM loading solution.

  • Incubate the plate for 60-90 minutes at 37°C, protected from light.

  • After incubation, gently wash the cells twice with 100 µL/well of Assay Buffer to remove extracellular dye.

  • Add a final volume of 100 µL/well of Assay Buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[23]

Step 3: Assay Execution

  • Compound Plate Preparation: Prepare serial dilutions of AL 8810 and fluprostenol in Assay Buffer in a separate 96-well plate. For an IC50 determination, prepare a 10-point, 3-fold serial dilution of AL 8810. Prepare a solution of fluprostenol at a concentration 5-fold higher than its final desired EC80 concentration.

  • Instrument Setup: Set the fluorescence plate reader to measure the fluorescence emission at ~510 nm following excitation at 340 nm and 380 nm. Program the instrument to first read a baseline, then add the antagonist, incubate, add the agonist, and record the subsequent kinetic response.

  • Baseline Reading: Place the cell plate in the reader and record a stable baseline fluorescence for 15-30 seconds.

  • Antagonist Pre-incubation: The instrument's liquid handler should add the various concentrations of AL 8810 (or vehicle control) to the corresponding wells. Incubate for 15-20 minutes.

  • Agonist Stimulation: Following the pre-incubation, the instrument should add a fixed concentration of fluprostenol (e.g., its EC80) to all wells to stimulate calcium mobilization.

  • Data Acquisition: Immediately after agonist addition, record the fluorescence kinetics for 2-3 minutes to capture the full calcium response profile (peak and plateau phases).

Experimental_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 Load Load Cells with Fura-2 AM Incubate1->Load Wash Wash to Remove Extracellular Dye Load->Wash Deesterify De-esterification (30 min, RT) Wash->Deesterify Baseline Read Baseline Fluorescence Deesterify->Baseline Add_Antagonist Add AL 8810 (Pre-incubate 15 min) Baseline->Add_Antagonist Add_Agonist Add Fluprostenol (EC80) Add_Antagonist->Add_Agonist Record Record Kinetic Ca2+ Response Add_Agonist->Record Process Calculate 340/380 Ratio Record->Process Normalize Normalize Data Process->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Determine IC50 / pA2 Plot->Calculate

Figure 3: Experimental Workflow for Calcium Mobilization Assay.

Part 4: Data Analysis and Interpretation

1. Data Processing and Normalization

  • Calculate Ratio: For each well at each time point, calculate the ratio of the fluorescence intensities (Emission at 340nm Ex / Emission at 380nm Ex).[18][24]

  • Normalize Response: The response is typically taken as the peak ratio value minus the baseline ratio value. To compare across different antagonist concentrations, normalize the data as a percentage of the control response (agonist alone, no antagonist).

    • Normalized Response (%) = [(Response with Antagonist) / (Response with Agonist alone)] x 100

2. IC50 Determination

  • Plot the Normalized Response (%) against the logarithm of the AL 8810 concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value, which is the concentration of AL 8810 that produces 50% inhibition of the agonist-induced response.

3. Advanced Analysis: Schild Regression To definitively confirm competitive antagonism and determine a true measure of affinity (pA2), a Schild analysis is the gold standard.[25][26]

  • Experimental Design: Generate full dose-response curves for the agonist (fluprostenol) in the absence and presence of several fixed concentrations of the antagonist (AL 8810).

  • Calculate Dose Ratio (DR): For each concentration of AL 8810, determine the EC50 of fluprostenol. The dose ratio is the EC50 of fluprostenol in the presence of AL 8810 divided by the EC50 in its absence.[27]

  • Construct Schild Plot: Plot log(DR - 1) on the y-axis versus the log of the molar concentration of AL 8810 on the x-axis.[27][28]

  • Interpretation: For a simple competitive antagonist, the data should yield a linear plot with a slope not significantly different from 1.0.[28] The x-intercept of this line is the pA2 value, which represents the negative logarithm of the antagonist's dissociation constant (Kb). The pA2 is a powerful measure of antagonist potency that is independent of the agonist's concentration or the specific cellular response being measured.[27]

Summary of Quantitative Data

The results from these analyses can be summarized for clear interpretation and comparison.

ParameterDescriptionExample Value (from literature)
Fluprostenol EC50 Concentration for 50% maximal Ca2+ response.~19 nM (in A7r5 cells)
AL 8810 IC50 Concentration for 50% inhibition of the fluprostenol response.Varies with agonist concentration.
AL 8810 Ki Inhibitory constant derived from IC50.~400-500 nM (in A7r5 and 3T3 cells)[2]
AL 8810 pA2 Negative log of the antagonist dissociation constant from Schild analysis.~6.7 (in A7r5 cells)[1]
Schild Slope Slope of the Schild plot.~0.8-0.9[1]

Conclusion

AL 8810 is a valuable pharmacological tool that acts as a selective and competitive antagonist at the prostaglandin FP receptor.[1][2] Its mechanism of action is a direct blockade of the receptor, which prevents the agonist-induced activation of the Gq/PLC/IP3 signaling pathway and the subsequent mobilization of intracellular calcium. The experimental framework provided in this guide, centered on a fluorescence-based calcium mobilization assay and culminating in a Schild analysis, offers a robust and validated method for quantifying the antagonist potency and confirming the competitive nature of AL 8810. Mastery of these techniques enables researchers to precisely characterize the effects of this and other FP receptor modulators, furthering our understanding of prostanoid signaling in health and disease.

References

  • Griffin, B.W., et al. (1999). AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor. Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-84. [Link]

  • Calderone, V., et al. (2000). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. Pharmacological Research, 41(3), 341-7. [Link]

  • Martínez-Ramírez, C., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(14), e2411. [Link]

  • Inxight Drugs. (n.d.). AL-8810. [Link]

  • Pixorize. (n.d.). Gq Signaling Pathway Mnemonic for USMLE. [Link]

  • Sharif, N.A., et al. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 176(8), 1059-1078. [Link]

  • ResearchGate. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. [Link]

  • JoVE. (2023). IP3/DAG Signaling Pathway. [Link]

  • Pharmacology & Therapeutics. (2023). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. [Link]

  • Animated biology With arpan. (2019). IP3 DAG Pathway( Gq signalling). [Link]

  • Ben-Johny, M., & Yue, D. T. (2006). Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(41), 10463–10474. [Link]

  • Frontiers in Endocrinology. (2023). Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. [Link]

  • Wikipedia. (n.d.). Gq alpha subunit. [Link]

  • Calderone, V. (1998). An alternative method to evaluate the nature of an antagonist and its potency: a theoretical approach. Journal of pharmacological and toxicological methods, 39(3), 129-35. [Link]

  • Idevall-Hagren, O., & Verkman, A. S. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (89), 51516. [Link]

  • Sar-El, R., et al. (2023). Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Frontiers in Endocrinology, 14, 1150125. [Link]

  • Deranged Physiology. (2024). Competitive and non-competitive antagonists. [Link]

  • Perez-Zoghbi, J. F., & Ward, J. P. (2006). Mechanisms of the prostaglandin F2alpha-induced rise in [Ca2+]i in rat intrapulmonary arteries. British journal of pharmacology, 147(4), 411–419. [Link]

  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. [Link]

  • Basicmedical Key. (2016). Basic Pharmacological Principles. [Link]

  • Sar-El, R., et al. (2023). Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Frontiers in Endocrinology, 14. [Link]

  • ResearchGate. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. [Link]

  • Molecular Devices. (n.d.). Ratiometric calcium flux measurements using Fura-2 Ca2+ indicator on the FLIPR® Tetra system. [Link]

  • Sales, K. J., et al. (2009). Prostaglandin F2α-F-Prostanoid Receptor Signaling Promotes Neutrophil Chemotaxis via Chemokine (C-X-C Motif) Ligand 1 in Endometrial Adenocarcinoma. Cancer Research, 69(14), 5775-5783. [Link]

  • Milne, S. A., et al. (2003). Prostaglandin (PG) F2α Receptor Expression and Signaling in Human Endometrium: Role of PGF2α in Epithelial Cell Proliferation. The Journal of Clinical Endocrinology & Metabolism, 88(4), 1825–1832. [Link]

  • Tordjmann, T., et al. (2002). Effects of the prostaglandins PGF2α and PGE2 on calcium signaling in rat hepatocyte doublets. American Journal of Physiology-Gastrointestinal and Liver Physiology, 283(1), G216-G226. [Link]

  • SciSpace. (2003). Prostaglandin (PG) F2α Receptor Expression and Signaling in Human Endometrium: Role of PGF2α in Epithelial Cell Proliferation. [Link]

  • Anthony, C. R., et al. (1998). Prostaglandin F2 alpha receptors in the human trabecular meshwork. Investigative ophthalmology & visual science, 39(3), 437–446. [Link]

  • Jabbour, H. N., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology and Metabolism, 89(2), 986-93. [Link]

  • Molnar, M., et al. (1995). Fluprostenol activates phospholipase C and Ca2+ mobilization in human myometrial cells. The Journal of Clinical Endocrinology & Metabolism, 80(9), 2696–2702. [Link]

  • Glushakov, A. V., et al. (2013). Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury. Journal of neuroinflammation, 10, 132. [Link]

Sources

A Technical Guide to AL-8810 Ethyl Amide: A Selective FP Receptor Antagonist for Ocular Hypertension Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Elevated intraocular pressure (IOP), or ocular hypertension, stands as the primary modifiable risk factor for glaucoma, a progressive optic neuropathy that is the leading cause of irreversible blindness worldwide.[1][2][3] The development of prostaglandin F2α (PGF2α) analogs, which potently lower IOP, has revolutionized glaucoma treatment, establishing them as first-line therapy.[4][5] These therapeutic agents exert their effect by binding to the prostaglandin F2α receptor (FP receptor), enhancing the outflow of aqueous humor from the eye.[6][7] Understanding the precise mechanisms governed by the FP receptor is therefore paramount for innovating and refining glaucoma therapies. This technical guide provides an in-depth review of AL-8810, a highly selective FP receptor antagonist. We will explore its pharmacological profile, its mechanism of action at a molecular level, and its critical application as a pharmacological tool in preclinical ocular hypertension studies. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of ophthalmology.

The Landscape of Ocular Hypertension and the FP Receptor Target

The Pathophysiology of Elevated Intraocular Pressure

The eye maintains its shape and optical integrity through a stable intraocular pressure (IOP), typically ranging from 10 to 20 mmHg.[1] This pressure is determined by the dynamic equilibrium between the production of aqueous humor by the ciliary body and its subsequent drainage from the anterior chamber.[8][9] Aqueous humor exits the eye through two primary routes: the conventional (or trabecular) pathway, which handles the majority of outflow, and the unconventional (or uveoscleral) pathway.[7][8][10]

In ocular hypertension, this delicate balance is disrupted, most commonly by an increase in resistance to aqueous humor drainage, leading to an accumulation of fluid and a rise in IOP to levels ≥ 21 mmHg.[1][7] This sustained pressure exerts mechanical stress on the optic nerve head, contributing to the degeneration of retinal ganglion cells and the progressive vision loss characteristic of glaucoma.[3]

The Prostaglandin F2α (FP) Receptor: A Validated Therapeutic Target

The discovery that PGF2α analogs effectively lower IOP marked a significant milestone in glaucoma therapy.[1] These drugs, including latanoprost, travoprost, and bimatoprost, are potent agonists of the FP receptor, a G-protein coupled receptor (GPCR) found in various ocular tissues, including the ciliary muscle and trabecular meshwork.[6][11] Activation of the FP receptor primarily increases the drainage of aqueous humor through the uveoscleral outflow pathway, thereby reducing IOP.[6][7][12] Given their high efficacy and once-daily dosing regimen, FP receptor agonists are the most widely prescribed class of drugs for managing ocular hypertension and glaucoma.[2][4][5]

AL-8810: A Profile of a Selective Pharmacological Tool

Chemical Identity

AL-8810 is a synthetic analog of prostaglandin F2α with the chemical name (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid.[13][14] Its unique structural modifications confer a pharmacological profile distinct from therapeutic PGF2α analogs.

Pharmacological Profile: A Selective, Competitive FP Receptor Antagonist

AL-8810 is distinguished by its function as a potent and selective antagonist of the FP receptor.[13][15] While it possesses very weak partial agonist activity (an Emax of approximately 19-23% relative to full agonists), its primary and most valuable characteristic is its ability to competitively block the receptor.[13][16]

In functional assays, AL-8810 produces parallel dextral shifts in the concentration-response curves of potent FP agonists like fluprostenol, without suppressing the maximum response—a hallmark of competitive antagonism.[11][13][14] Its selectivity is a key attribute; even at high concentrations (10 µM), AL-8810 does not significantly inhibit other prostanoid receptor subtypes, such as DP, EP, IP, or TP receptors, making it an exceptionally clean tool for isolating FP receptor-mediated effects.[11][13][14]

Mechanism of Action: Intercepting the FP Receptor Signal

The FP Receptor Signaling Cascade

The FP receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the following cascade is initiated:

  • G-Protein Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[11]

  • Second Messenger Production: PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[17]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11]

  • Downstream Effects: The rise in intracellular Ca2+ and the presence of DAG activate various downstream effectors, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which ultimately lead to the cellular responses responsible for increased aqueous humor outflow.[6][17]

Antagonism by AL-8810

AL-8810 exerts its effect by binding to the FP receptor but failing to induce the conformational change necessary for efficient G-protein coupling and activation. By occupying the receptor's binding site, it physically prevents agonists from binding and initiating the signaling cascade. This blockade has been demonstrated in numerous studies where AL-8810 effectively inhibits agonist-induced phosphoinositide turnover, intracellular calcium mobilization, and MAPK activation in relevant ocular cell types like human ciliary muscle and trabecular meshwork cells.[11][15][16]

FP_Signaling_Pathway cluster_membrane Cell Membrane FP_Receptor FP Receptor Gq Gq/11 FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PGF2a PGF2α Agonist (e.g., Latanoprost) PGF2a->FP_Receptor Binds & Activates AL8810 AL-8810 AL8810->FP_Receptor Binds & Blocks PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Cellular_Response Cellular Response (↑ Uveoscleral Outflow) Ca_Release->Cellular_Response Leads to

FP Receptor signaling and AL-8810 antagonism.

Preclinical Evidence and Applications of AL-8810

AL-8810's primary value lies in its use as a research tool to pharmacologically validate the role of the FP receptor in ocular physiology and drug action.

In Vitro Characterization

Studies using cultured human ocular cells have been crucial. For instance, AL-8810 has been shown to concentration-dependently antagonize the effects of various prostaglandin analogs, including bimatoprost, travoprost, and latanoprost, in human trabecular meshwork (h-TM) cells.[16] This directly confirmed that these therapeutic drugs mediate their effects through the FP receptor in this key outflow tissue.

Parameter Cell Line Value Reference
EC50 (Agonist Activity) A7r5 Rat Aorta Smooth Muscle261 ± 44 nM[13]
Swiss Mouse 3T3 Fibroblasts186 ± 63 nM[13]
Ki (Antagonist Activity) A7r5 Rat Aorta Smooth Muscle426 ± 63 nM[13]
Swiss Mouse 3T3 Fibroblasts~400-500 nM[14]
Human Trabecular Meshwork (h-TM)2.56 ± 0.62 µM[15]
pA2 (Antagonist Potency) A7r5 Rat Aorta Smooth Muscle6.68 ± 0.23[13]
Swiss Mouse 3T3 Fibroblasts6.34 ± 0.09[13]
Table 1: Summary of In Vitro Pharmacological Data for AL-8810.
In Vivo Validation

In animal models, AL-8810 has been instrumental. A pivotal study in FP receptor knockout mice demonstrated that the IOP-lowering effect of bimatoprost was absent in mice lacking the receptor, but present in their wild-type littermates.[18] Complementary pharmacological studies using AL-8810 have shown its ability to block the IOP reduction caused by FP agonists in animals with functional FP receptors, providing convergent evidence for the receptor's role.[6][18] This application is critical for validating the mechanism of new chemical entities being developed for glaucoma.

Key Experimental Protocols

Protocol: In Vitro FP Receptor Antagonism via Phosphoinositide (PI) Turnover Assay

This protocol quantifies the antagonist effect of AL-8810 on agonist-induced PLC activation. The rationale is that PLC activation, a direct consequence of FP receptor stimulation, leads to the production of inositol phosphates (IPs), which can be radiolabeled and measured.

Objective: To determine the inhibitory constant (Ki) of AL-8810 against an FP receptor agonist (e.g., fluprostenol).

Methodology:

  • Cell Culture: Culture human ciliary muscle (HCM) or trabecular meshwork (h-TM) cells to near confluence in appropriate media. These cells endogenously express functional FP receptors.

  • Radiolabeling: Incubate the cells overnight (18-24 hours) in inositol-free medium supplemented with [3H]-myo-inositol (2-5 µCi/mL). This allows for the incorporation of the radiolabel into membrane phospholipids like PIP2.

  • Pre-incubation with Antagonist: Wash the cells to remove excess radiolabel. Pre-incubate the cells with various concentrations of AL-8810 (e.g., 10 nM to 30 µM) or vehicle for 20-30 minutes. This step allows the antagonist to reach equilibrium with the receptors.

  • Agonist Stimulation: Add a fixed concentration of an FP agonist (e.g., fluprostenol at its EC80 concentration) to the wells and incubate for 30-60 minutes. This stimulates the FP receptor and initiates the PI turnover cascade.

  • Extraction of Inositol Phosphates: Terminate the reaction by aspirating the medium and adding ice-cold formic acid (e.g., 0.1 M). This lyses the cells and stops enzymatic activity.

  • Separation and Quantification:

    • Transfer the cell lysates to columns containing Dowex anion-exchange resin.

    • Wash the columns to remove the free [3H]-myo-inositol.

    • Elute the total [3H]-inositol phosphates (IPs) using a high-molarity formic acid/ammonium formate solution.

    • Quantify the radioactivity of the eluate using liquid scintillation counting.

  • Data Analysis: Plot the amount of [3H]-IPs generated against the concentration of AL-8810. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50 and subsequently the Ki value for AL-8810.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A 1. Culture Ocular Cells (e.g., h-TM) B 2. Radiolabel with [³H]-myo-inositol A->B C 3. Pre-incubate with AL-8810 or Vehicle B->C D 4. Stimulate with FP Agonist C->D E 5. Terminate & Extract IPs D->E F 6. Separate IPs via Ion-Exchange Column E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Calculate IC₅₀ and Ki G->H

Workflow for In Vitro FP Receptor Antagonism Assay.
Protocol: Measuring IOP in a Preclinical Animal Model

Objective: To determine if AL-8810 can block the IOP-lowering effect of a topical FP agonist in vivo.

Model: Normotensive or laser-induced hypertensive rabbits or non-human primates.

Methodology:

  • Animal Acclimation & Baseline: Acclimate animals to the handling and tonometry procedure to minimize stress-induced IOP fluctuations. Measure baseline IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen, TonoVet).

  • Pre-treatment with Antagonist: Topically administer a single drop of AL-8810 solution (e.g., 0.1% in a suitable vehicle) to one eye (the contralateral eye receives vehicle). The choice of vehicle is critical to ensure solubility and penetration.

  • Treatment with Agonist: After a set pre-treatment interval (e.g., 30-60 minutes), topically administer a single drop of an FP agonist (e.g., latanoprost 0.005%) to both eyes.

  • IOP Monitoring: Measure IOP in both eyes at regular intervals post-agonist administration (e.g., 1, 2, 4, 6, and 8 hours).

  • Data Analysis: For each time point, calculate the change in IOP from baseline for both the AL-8810-pre-treated eye and the vehicle-pre-treated eye. Compare the IOP reduction between the two eyes. A statistically significant attenuation of the IOP-lowering effect in the eye that received AL-8810 indicates successful in vivo antagonism at the FP receptor.

  • Safety and Tolerability Assessment: Throughout the study, observe the eyes for any signs of adverse effects, such as conjunctival hyperemia, chemosis, or discharge, using a standardized scoring system (e.g., Hackett-McDonald scoring).[19]

Clinical Implications and Future Directions

AL-8810 is not a therapeutic agent for lowering IOP; its function as an antagonist would be counterproductive for treating ocular hypertension. However, its importance to clinical drug development cannot be overstated.

  • Mechanism Validation: It serves as the gold standard tool for confirming that new IOP-lowering drug candidates operate through the FP receptor.

  • Understanding Side Effects: By blocking FP receptors, researchers can investigate which side effects of prostaglandin analogs (e.g., hyperemia, iris color change) are specifically mediated by this receptor.

  • Exploring Other Pathways: When a prostaglandin analog's effect is not blocked by AL-8810, it provides strong evidence that the drug may be acting through a different receptor or mechanism, opening new avenues for research.[6]

The continued use of AL-8810 and the development of other selective prostanoid receptor antagonists will be essential for dissecting the complex pharmacology of the eye and developing next-generation therapies for glaucoma with improved efficacy and side-effect profiles.

Conclusion

AL-8810 is a powerful and indispensable pharmacological tool for the study of ocular hypertension. As a selective and competitive antagonist of the FP receptor, it has been instrumental in validating the mechanism of action of the entire class of PGF2α analog drugs, which form the cornerstone of modern glaucoma management. Its precise application in well-designed in vitro and in vivo experiments allows researchers to confirm therapeutic targets, explore signaling pathways, and ultimately accelerate the development of novel treatments for a disease that threatens the vision of millions.

References

  • Griffin, B.W., Klimko, P., Crider, J.Y., & Sharif, N.A. (1999). AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor. Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-84. [Link]

  • Al-Humayyd, M. S., El-Faham, T. H., & Al-Otaibi, A. G. (2023). Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review. Cureus, 15(12), e51349. [Link]

  • Ghanem, V. (2021). Medication Review: Prostaglandin Analogs for Glaucoma. Pharmacy Times. [Link]

  • Inxight Drugs. (n.d.). AL-8810. Retrieved February 22, 2026, from [Link]

  • Waluyo, I. S. M. (2026). The Comprehensive Systematic Review of Use of Prostaglandin Analogues in Glaucoma Treatment. Jurnal Riset Kedokteran, 3(1). [Link]

  • Costagliola, C., Campa, C., & Rinaldi, M. (2023). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 14, 1162431. [Link]

  • Honrubia, F. M., García-Sánchez, J., & Polo, V. (2007). Efficacy and tolerability of prostaglandin analogs: a meta-analysis of randomized controlled clinical trials. Centre for Reviews and Dissemination (UK). [Link]

  • Toris, C. B., Gabelt, B. T., & Kaufman, P. L. (2008). Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Survey of ophthalmology, 53(Suppl 1), S107–S120. [Link]

  • Sharif, N. A. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British journal of pharmacology, 176(8), 1008–1030. [Link]

  • Wang, R. F., & Lee, J. S. (2017). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of ophthalmology, 2017, 9419524. [Link]

  • Sharif, N. A. (2023). Recently Approved Drugs for Lowering and Controlling Intraocular Pressure to Reduce Vision Loss in Ocular Hypertensive and Glaucoma Patients. Pharmaceuticals, 16(6), 795. [Link]

  • Sharif, N. A. (2022). Therapeutic Drugs and Devices for Tackling Ocular Hypertension and Glaucoma, and Need for Neuroprotection and Cytoprotective Therapies. Journal of Cellular and Molecular Medicine, 26(10), 2821-2845. [Link]

  • Iris Pharma. (n.d.). Glaucoma models | Preclinical efficacy. Retrieved February 22, 2026, from [Link]

  • Gümüş, K. (2003). The intraocular pressure (IOP) lowering effects of prostaglandins and prostaglandin analogs. Selçuk Tıp Dergisi, 20(1), 47-54. [Link]

  • Alcon Research. (2014). A Six-Week Safety Study of an Investigational Ophthalmic Solution. ClinicalTrials.gov. [Link]

  • De La Rosa, M., & Rodriguez, F. D. (2021). Reexamining Ophthalmic Drugs, Safety and Tolerability in Phase 1 Clinical Trials. Clinical Ophthalmology, 15, 4209–4216. [Link]

  • Goel, M., Picciani, R. G., Lee, R. K., & Bhattacharya, S. K. (2010). Aqueous Humor Dynamics: A Review. The open ophthalmology journal, 4, 52–59. [Link]

  • Powered Research. (n.d.). Safety, Tolerability, & Toxicology. Retrieved February 22, 2026, from [Link]

  • Sharif, N. A. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. ResearchGate. [Link]

  • Crowston, J. G., Lindsey, J. D., & Morris, C. A. (2005). Effect of Bimatoprost on Intraocular Pressure in Prostaglandin FP Receptor Knockout Mice. Investigative ophthalmology & visual science, 46(12), 4571–4577. [Link]

  • Millar, J. C., Gabelt, B. T., & Kaufman, P. L. (2016). Aqueous Humor Dynamics. Ento Key. [Link]

  • Goel, M., Picciani, R. G., Lee, R. K., & Bhattacharya, S. K. (2010). Aqueous Humor Dynamics: A Review. PMC. [Link]

  • CenterWatch. (n.d.). Ocular Hypertension Clinical Research Trials. Retrieved February 22, 2026, from [Link]

  • Prasanna, G. (2019). A preclinical study of the intraocular pressure lowering efficacy of bimatoprost sustained release in eyes pretreated with selective laser trabeculoplasty. ResearchGate. [Link]

  • Aerie Pharmaceuticals. (2020). Study of Rhopressa® for the Reduction of Elevated Intraocular Pressure in Patients With Glaucoma or Ocular Hypertension in a Real-world Setting. ClinicalTrials.gov. [Link]

  • Yang, H. (2021). Aqueous Humor Production and Dynamics. Moran CORE. [Link]

  • Medeiros, F. A. (2025). A Medical Therapy Update. Review of Ophthalmology. [Link]

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Methodological & Application

Application Note: In Vitro Incubation Protocols for AL 8810 and AL 8810 Ethyl Amide in Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the experimental protocols for using AL 8810 and its derivative AL 8810 Ethyl Amide in smooth muscle cells (SMCs).

Critical Distinction: Researchers must distinguish between the free acid (AL 8810) and the ethyl amide variant. AL 8810 is a potent, selective antagonist of the Prostaglandin F2


 (FP) receptor.[1][2][3][4] In contrast, AL 8810 Ethyl Amide  is structurally analogous to prostamide prodrugs (e.g., bimatoprost) and is generally biologically inactive  at the FP receptor unless intracellularly hydrolyzed by amidases.[1]

Primary Application:

  • AL 8810: Used to block PGF2

    
    -induced contraction, calcium mobilization, and ERK1/2 phosphorylation.[1]
    
  • AL 8810 Ethyl Amide: Primarily used as a negative control to validate the necessity of the free acid moiety for receptor binding, or as a tool to study intracellular amidase conversion efficiency.

Mechanism of Action & Experimental Logic[3]

The FP Receptor Signaling Axis

Activation of the FP receptor in SMCs (vascular, uterine, ocular) typically couples to G


, leading to Phospholipase C (PLC) activation, IP

generation, and intracellular Calcium (

) release.[1] This rapid phase is followed by downstream PKC activation and MAPK/ERK phosphorylation, driving hypertrophy and proliferation.[1]
The "Ethyl Amide" Factor: Prodrug vs. Control

Prostaglandin ethyl amides (e.g., Bimatoprost) are often designed as prodrugs to enhance corneal or tissue permeability.[1][4] Once inside the cell, they are hydrolyzed by enzymes like Fatty Acid Amide Hydrolase (FAAH) to their active free acid forms.[1]

  • AL 8810 (Free Acid): Binds directly to the FP receptor (

    
    ).
    
  • AL 8810 Ethyl Amide: Lacks the carboxyl group required for the ionic interaction with the FP receptor binding pocket (specifically Arginine residues).

    • Scenario A (Low Amidase Activity): The compound remains intact and fails to antagonize PGF2

      
      .[4][5] It acts as a perfect negative control.
      
    • Scenario B (High Amidase Activity): The compound is slowly converted to AL 8810, resulting in delayed antagonism.[1]

Pathway Visualization

The following diagram illustrates the differential processing of the two compounds.

FP_Signaling cluster_extracellular Extracellular Space cluster_intracellular Smooth Muscle Cytosol AL 8810 (Free Acid) AL 8810 (Free Acid) FP Receptor FP Receptor Binding Site AL 8810 (Free Acid)->FP Receptor:site Direct Blockade (Fast) FAAH/Amidase FAAH/Amidase Hydrolyzed AL 8810 Hydrolyzed AL 8810 FAAH/Amidase->Hydrolyzed AL 8810 Slow Hydrolysis Hydrolyzed AL 8810->FP Receptor:site Delayed Blockade Gq Protein Gq Protein FP Receptor->Gq Protein Signaling PLC PLC Gq Protein->PLC IP3 IP3 PLC->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Contraction Contraction Ca2+ Release->Contraction PKC PKC ERK1/2-P ERK1/2-P PKC->ERK1/2-P Proliferation Proliferation ERK1/2-P->Proliferation AL 8810 Ethyl Amide AL 8810 Ethyl Amide AL 8810 Ethyl Amide->FAAH/Amidase Cell Entry

Caption: Differential signaling kinetics.[1] AL 8810 directly blocks the receptor, while the Ethyl Amide requires enzymatic conversion.[1]

Experimental Protocols

Protocol A: Calcium Mobilization (Fast Kinetics)

Objective: Determine immediate antagonism of PGF2


-induced 

transients.[1] Preferred Compound: AL 8810 (Free Acid).
  • Cell Preparation:

    • Plate SMCs (e.g., A7r5, HASMC) in 96-well black-wall plates.[1]

    • Grow to 80-90% confluence.

    • Serum Starvation: 16–24 hours in serum-free media (essential to lower basal ERK/Ca levels).[1]

  • Dye Loading:

    • Incubate cells with Fluo-4 AM or Fura-2 AM (2-4

      
      M) for 45 mins at 37°C.[1]
      
  • Antagonist Pre-incubation (Critical Step):

    • AL 8810: Add 1

      
      M – 10 
      
      
      
      M.
    • Time: Incubate for 30–60 minutes prior to agonist addition.

    • Note: Short incubation (<10 min) may result in incomplete receptor occupancy due to lipophilicity.

  • Agonist Challenge:

    • Inject PGF2

      
       (100 nM – 1 
      
      
      
      M).[1]
    • Record fluorescence immediately (0–180 seconds).

  • Ethyl Amide Control:

    • Run a parallel well with AL 8810 Ethyl Amide (10

      
      M) incubated for the same duration (30-60 min).
      
    • Expected Result: No inhibition of the Ca

      
       spike (confirming the ethyl amide is inactive/unhydrolyzed in this short window).
      
Protocol B: ERK1/2 Phosphorylation (Intermediate Kinetics)

Objective: Assess blockade of downstream kinase signaling.

  • Incubation Setup:

    • Serum-starve SMCs for 24 hours.[1]

    • Group 1 (Active Block): Pre-incubate AL 8810 (1-10

      
      M) for 60 minutes .
      
    • Group 2 (Prodrug Test): Pre-incubate AL 8810 Ethyl Amide (10

      
      M) for 4–6 hours  (to test for hydrolysis) or 60 minutes  (as negative control).
      
  • Stimulation:

    • Add PGF2

      
       (1 
      
      
      
      M) for 10–15 minutes (peak ERK phosphorylation window).[1]
  • Lysis & Detection:

    • Lyse cells on ice with Phosphatase Inhibitor Cocktail.

    • Perform Western Blot for p-ERK1/2 vs. Total ERK1/2.[1][6]

Protocol C: Long-Term Proliferation/Survival

Objective: Study effects over 24–48 hours.

  • Note: In long-term assays (24h+), AL 8810 Ethyl Amide may show antagonistic activity if the cells possess amidases that slowly convert it to the free acid.[1]

  • Method:

    • Treat cells with AL 8810 or Ethyl Amide.

    • Co-incubate with PGF2

      
      .[7][8]
      
    • Measure BrdU incorporation or MTT assay at 24h.

Data Interpretation & Troubleshooting

Quantitative Summary Table
ParameterAL 8810 (Free Acid)AL 8810 Ethyl Amide
Primary Role Functional AntagonistNegative Control / Prodrug
FP Receptor Affinity (

)
~400 nM (A7r5 cells)> 10,000 nM (Inactive)
Standard Pre-incubation 30 – 60 MinutesN/A (or >4 Hours for conversion)
Solubility DMSO, Ethanol (>10 mg/mL)DMSO, Ethanol (>10 mg/mL)
Effect on Ca

(Short)
Complete BlockadeNo Effect (typically)
Effect on ERK (Long) BlockadeVariable (depends on hydrolysis)
Troubleshooting Guide
  • Problem: AL 8810 Ethyl Amide is blocking the receptor in my calcium assay (30 min).

    • Cause: Your SMC line may have exceptionally high FAAH/amidase activity, or the compound has degraded (hydrolyzed) in the DMSO stock.[1]

    • Solution: Check stock purity via LC-MS.[1] Use a fresh batch.

  • Problem: AL 8810 (Free Acid) is not blocking PGF2

    
    .
    
    • Cause: PGF2

      
       concentration is too high. AL 8810 is a competitive antagonist.[2][9]
      
    • Solution: Perform a Schild plot.[2][9] Ensure AL 8810 is used at 10x-100x the

      
       (e.g., 10 
      
      
      
      M).[1]

References

  • Griffin, B. W., et al. (1999).[1] AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor.[1][2][7] Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284.[1] Link

  • Sharif, N. A., et al. (2003).[1] Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues.[1] Investigative Ophthalmology & Visual Science, 44(2), 715-721.[1] Link

  • Woodward, D. F., et al. (2007).[1] Identification of an antagonist that selectively blocks the activity of prostamides (prostaglandin-ethanolamides) in the feline iris.[5][10] British Journal of Pharmacology, 150(3), 342-352.[1] Link[1]

  • Cayman Chemical. (n.d.). AL 8810 Ethyl Amide Product Information. Cayman Chemical Datasheet. Link

  • Kelly, C. R., et al. (2003).[1] Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors.[1] Journal of Pharmacology and Experimental Therapeutics, 304(1), 238-245.[1] Link

Sources

Troubleshooting & Optimization

Improving the solubility of AL 8810 ethyl amide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Guide for AL 8810 Ethyl Amide

Subject: Optimizing Aqueous Solubility & Stability for AL 8810 Ethyl Amide Case ID: AL8810-EA-SOL-001 Support Tier: Senior Application Scientist[1][2][3]

Introduction: The Physicochemical Challenge

You are likely encountering precipitation or inconsistent bioactivity with AL 8810 ethyl amide . This is a common issue derived from its chemical structure.

AL 8810 is an 11ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-fluoro analog of Prostaglandin F

(PGF

).[2][3][4] The ethyl amide modification at the C-1 position replaces the ionizable carboxylic acid with a neutral amide group. While this modification enhances stability against esterases and improves membrane permeability (lipophilicity), it significantly reduces aqueous solubility compared to the free acid form.

This guide provides a self-validating workflow to transition this lipophilic molecule from organic storage solvents into aqueous biological media without "crashing out" (precipitation).[1][2][3]

Module 1: Stock Solution Preparation (The Foundation)[6]

Q: What is the optimal solvent system for creating a stable master stock?

A: Do not attempt to dissolve the neat solid directly into buffers. You must create a high-concentration organic master stock first.[1][2][3]

Protocol:

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol (≥99.5%).[3]

    • Why: AL 8810 ethyl amide has a solubility of approximately 25–30 mg/mL in DMSO and ~50 mg/mL in Ethanol.

  • Inert Gas Purging (Critical): Prostaglandin analogs are susceptible to oxidation. Before capping your vial, gently purge the headspace with Argon or Nitrogen gas.

  • Storage: Store this stock at -20°C (short term, <1 month) or -80°C (long term).

Table 1: Solubility Limits (Master Stock)

SolventMax SolubilityStabilityRecommended Use
DMSO ~25 mg/mLHighGeneral Cell Culture / Screening
Ethanol ~50 mg/mLHighIn Vivo (evaporable) / Mass Spec
DMF ~30 mg/mLMediumChemical Synthesis (Avoid for Bio)
PBS (pH 7.2) < 0.1 mg/mL*Very LowDo NOT use for stock

*Note: Aqueous solubility is kinetic and unstable. See Module 2.

Module 2: Aqueous Dilution Strategies (The Critical Step)

Q: My compound precipitates when I add the stock to my cell culture media. How do I prevent this?

A: This is the "Solvent Shock" phenomenon. When a droplet of concentrated hydrophobic stock hits a large volume of water, the local concentration exceeds the solubility limit instantly, forming micro-precipitates.

Correct Dilution Protocol (The "Step-Down" Method):

  • Prepare Intermediate: Dilute your Master Stock 1:10 in the same organic solvent (e.g., DMSO) to create a Working Stock.

  • Vortexing Media: Have your aqueous media (PBS or Culture Media) spinning rapidly on a vortex mixer or stirring plate.

  • Subsurface Injection: Do not drop the lipid on top of the media. Insert the pipette tip below the surface of the moving liquid and dispense slowly.

  • Limit Solvent: Ensure the final organic solvent concentration is ≤ 0.1% for cell culture to avoid solvent toxicity artifacts.

Visual Workflow: The Solubilization Decision Tree

SolubilizationLogic Start Start: Solid AL 8810 Ethyl Amide Stock Dissolve in Anhydrous DMSO (Target: 10-25 mM) Start->Stock Target What is your Target Aqueous Concentration? Stock->Target LowConc Low (< 10 µM) Target->LowConc HighConc High (> 10 µM) Target->HighConc DirectDil Direct Dilution Method (Keep DMSO < 0.1%) LowConc->DirectDil Advanced Advanced Solubilization Required HighConc->Advanced Precip Check for Precipitation (Cloudiness/Crystals) DirectDil->Precip Success Proceed to Assay Precip->Success Clear Solution Fail Precipitation Detected Precip->Fail Cloudy Fail->Advanced MethodA Method A: BSA Conjugation (Fatty Acid Free BSA) Advanced->MethodA MethodB Method B: Cyclodextrin (Methyl-β-cyclodextrin) Advanced->MethodB

Caption: Logical workflow for determining whether direct dilution or carrier-assisted solubilization is required.

Module 3: Advanced Solubilization (Troubleshooting)

Q: I need higher concentrations (>10 µM) or direct dilution is failing. What now?

A: You must use a carrier molecule to shield the hydrophobic ethyl amide tail from the aqueous environment.

Option A: BSA Complexing (Physiological Mimicry) Prostaglandins naturally travel in blood bound to albumin.

  • Prepare a 1 mg/mL BSA (Fatty Acid Free) solution in PBS.

  • Add your AL 8810 ethyl amide stock dropwise to the BSA solution while vortexing.

  • Incubate at room temperature for 30 minutes to allow binding.

  • Result: This significantly increases apparent solubility and stability.

Option B: Methyl-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Cyclodextrin (M

CD) Inclusion
Cyclodextrins form a "donut" shape, encapsulating the hydrophobic drug in the center.[2][3]
  • Dissolve AL 8810 ethyl amide in a small volume of Ethanol (evaporate solvent under nitrogen to leave a thin film if possible, or keep ethanol volume minimal).

  • Add a 5-10% (w/v) M

    
    CD  solution in PBS to the lipid film/residue.
    
  • Sonicate in a water bath for 10–20 minutes.

  • Note: This is ideal for animal injections where DMSO toxicity is a concern.

Module 4: Stability & Storage FAQs

Q: Can I store the aqueous solution for use next week? A: NO. Once diluted into aqueous media (pH 7.4), the ethyl amide bond is susceptible to hydrolysis, and the prostaglandin core can degrade (dehydration/isomerization).

  • Rule: Prepare aqueous dilutions fresh daily .

  • Rule: Discard any unused aqueous portion.

Q: Why did my DMSO stock turn yellow? A: This indicates oxidation. Prostaglandins are sensitive to oxygen. If your stock has changed color, check purity via TLC or HPLC before use. Always purge storage vials with inert gas.

References

  • Cayman Chemical. AL 8810 Methyl Ester Product Information.[5] (Data on structural analogs and solubility limits). Link

  • Griffin, B.W., et al. (1999).[3] "AL-8810: A novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor."[2][3][5][6] Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284.[2][3][7] (Primary source for AL 8810 pharmacology).[3][8][9][10] Link

  • Avanti Polar Lipids. Lipid Preparation and Solubilization Guide. (General protocols for handling lipophilic lipids and prostaglandins).[3] Link

  • Loftsson, T., & Brewster, M. E. (2010).[3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3] (Mechanistic basis for Method B). Link

Sources

Technical Support Center: AL 8810 Ethyl Amide Reconstitution & Stability

[1][2][3][4]

Executive Summary: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely encountering precipitation ("crashing out") when introducing AL 8810 ethyl amide into aqueous cell culture media.[1][2][3][4]

The Core Issue: Unlike the standard AL 8810 (which contains a C-1 carboxylic acid), the ethyl amide variant modifies this group to an

12534
  • Chemical Consequence: This modification removes the ionizable proton at physiological pH (7.4).[2][4] The molecule loses its ability to form a soluble salt, significantly increasing its lipophilicity (LogP) and drastically reducing its aqueous solubility.[2][4]

  • The "Crash": When a DMSO stock solution hits the aqueous media, the solvent disperses faster than the compound can diffuse, creating a local supersaturated zone where the compound aggregates into micro-crystals.[5][4]

The following guide provides a self-validating protocol to mitigate this issue, ensuring consistent bioavailability for your FP receptor studies.

Standard Operating Procedure (SOP): Reconstitution & Dilution

Phase A: Stock Solution Preparation

Goal: Create a stable, anhydrous master stock.[1][2][5][3][4]

ParameterSpecificationReason
Primary Solvent DMSO (Anhydrous, Cell Culture Grade)Preferred over ethanol due to lower volatility and higher boiling point, preventing concentration drift.[1][2][5][3][4]
Solubility Limit ~10 mg/mL The ethyl amide variant is less soluble than the parent AL 8810 (25 mg/mL).[2] Do not attempt to saturate.
Storage -20°C (Purged with Argon/Nitrogen)Prostaglandin analogs are susceptible to oxidation.[1][2][5][3][4]
Phase B: The "Dropwise Vortex" Method (Media Introduction)

Goal: Prevent osmotic shock and local supersaturation.[1][2][3]

Do NOT inject the stock directly into a static flask of media. This guarantees precipitation.[4]

  • Warm the Media: Ensure your culture media (e.g., DMEM, RPMI) is pre-warmed to 37°C .[2][5][3][4] Cold media decreases kinetic solubility.[4]

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Dilute your DMSO stock 1:10 in pure ethanol first.[4] This creates a "bridge" solvent system that disperses easier in water.[4]

  • Active Vortexing:

    • Place your aliquot of media (e.g., 10 mL) in a 15 mL conical tube.

    • Set the vortex to medium speed.

    • While vortexing , add the specific volume of drug stock dropwise into the center of the vortex cone.

    • Why? This maximizes the surface area of the solvent droplet, allowing rapid dispersion before crystal nucleation can occur.[5][4]

  • Visual Check: Hold the tube up to a light source.[4]

    • Clear/Slight Haze: Acceptable (Micelles/Protein binding).[1][2][3][4]

    • Visible Flakes/Sand: Failed. Filter sterilization will remove the drug.[2][4] Discard and restart.

Troubleshooting & FAQs

Q1: I see a cloudy precipitate immediately upon adding the stock to the media. Why?

A: You have exceeded the Critical Solubility Limit (CSL) for the ethyl amide variant.[2]

  • Diagnosis: The ethyl amide modification makes the molecule behave more like a neutral lipid than a salt.[4]

  • Solution:

    • Reduce the final concentration.[4][6][7] If you are testing at 10 µM, try 5 µM.

    • Serum is your friend: If your experimental design permits, ensure your media contains FBS (Fetal Bovine Serum) or BSA (Bovine Serum Albumin) before adding the drug.[2][3][4] Albumin acts as a carrier protein, sequestering the lipophilic drug and keeping it in suspension (mimicking in vivo transport).[2][4]

    • Solvent Limit: Ensure final DMSO concentration is < 0.1%.

Q2: Can I use Ethanol instead of DMSO?

A: Yes, but with caveats.[1][2][5][3][4] AL 8810 ethyl amide is soluble in ethanol (~15 mg/mL).[1][2][3][4] However, ethanol evaporates rapidly.[1][2][5][3][4] If you use ethanol, seal your stock vials tightly (Parafilm) to prevent evaporation, which would unknowingly increase the concentration of your stock, leading to dosing errors later.[2][5][3][4]

Q3: My cells are dying. Is it the precipitate or the drug?

A: It could be the crystals .[2][4] Micro-precipitates act as physical irritants to cells (phagocytosis of crystals can induce lysosomal rupture).[1][2][3][4]

  • Test: Centrifuge the media at 3,000 x g for 5 minutes. If a pellet forms, you have precipitation.[1][2][5][3][4] Transfer the supernatant to cells.[4] If toxicity persists, it is a pharmacological effect.[1][2][5][3][4] If toxicity disappears, it was the physical crystals.[2][5][4]

Q4: Is AL 8810 Ethyl Amide biologically equivalent to AL 8810?

A: No. This is a critical distinction.

  • AL 8810: FP receptor antagonist.[1][4][8][9]

  • AL 8810 Ethyl Amide: Often acts as a prodrug or a lipophilic analog.[1][4] In some tissues (e.g., cat iris), the ethyl amide variant showed no contraction activity and did not antagonize PGF2α, suggesting it requires hydrolysis to the free acid to become active, or it has a distinct pharmacological profile.[2][5][3][4] Ensure you are using the correct variant for your specific receptor target.[4]

Visual Decision Support

Diagram 1: The Solubility Landscape

Visualizing why the Ethyl Amide variant crashes out compared to the parent compound.

SolubilityLandscapeParentAL 8810 (Parent)Structure1Contains COOH Group(Ionizable at pH 7.4)Parent->Structure1Chemical IdentityVariantAL 8810 Ethyl AmideStructure2Contains Ethyl Amide Group(Neutral/Non-ionizable)Variant->Structure2Chemical IdentitySolubility1High Aqueous Solubility(~0.5 mg/mL in PBS)Structure1->Solubility1DeprotonationSolubility2Low Aqueous Solubility(<0.1 mg/mL in PBS)Structure2->Solubility2Hydrophobic ShiftOutcome1Stable in MediaSolubility1->Outcome1Outcome2High Risk of PrecipitationSolubility2->Outcome2

Caption: Mechanistic comparison of AL 8810 vs. its Ethyl Amide variant showing the impact of the amide modification on aqueous solubility.

Diagram 2: Troubleshooting Workflow

Step-by-step decision tree for resolving precipitation.

TroubleshootingFlowStartPrecipitation Observedin Media?CheckConcCheck Final Concentration.Is it > 10 µM?Start->CheckConcYesReduceConcReduce Concentrationto < 10 µMCheckConc->ReduceConcYesCheckMethodCheck Addition Method.Direct pipetting?CheckConc->CheckMethodNoSuccessClear Solution(Proceed to Assay)ReduceConc->SuccessVortexMethodSwitch to DropwiseVortex MethodCheckMethod->VortexMethodYesCheckSerumIs Media Serum-Free?CheckMethod->CheckSerumNoVortexMethod->SuccessAddCarrierAdd BSA or FBS(Sequestering Agent)CheckSerum->AddCarrierYesCheckSolventCheck Stock Solvent.Is it old/hydrated?CheckSerum->CheckSolventNoAddCarrier->SuccessNewStockPrepare Fresh Stockin Anhydrous DMSOCheckSolvent->NewStockYesNewStock->Success

Caption: Decision matrix for isolating the root cause of AL 8810 Ethyl Amide precipitation.

References

  • Griffen, B. W., Klimko, P., Crider, J. Y., & Sharif, N. A. (1999).[1][2][5][3][4][10] AL-8810: A novel prostaglandin F2α analog with selective antagonist effects at the prostaglandin F2α (FP) receptor.[1][2][5][3][4][8][9][10] Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284.[1][2][5][3][4][8][9][10] [Link]

  • Woodward, D. F., et al. (2007).[1][2][5][3][4] Identification of an antagonist that selectively blocks the activity of prostamides (prostaglandin-ethanolamides) in the feline iris.[2][5][3] British Journal of Pharmacology, 150, 342-352.[1][2][5][3][4] [Link][1][2][5][3][4]

Preventing degradation of AL 8810 ethyl amide under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: AL 8810 Ethyl Amide Stability Guide

Section 1: Executive Technical Summary

Molecule: AL 8810 Ethyl Amide Primary Function: 11ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-fluoro analog of PGF

(FP receptor antagonist) modified with an N-ethyl amide at C-1. Critical Challenge: While the 11-fluoro modification stabilizes the cyclopentane ring against dehydration (preventing conversion to PGB series), the ethyl amide moiety is highly susceptible to enzymatic hydrolysis by amidases (specifically Fatty Acid Amide Hydrolase - FAAH) and precipitation in aqueous physiological buffers.

The Core Directive: To study the pharmacological effects of the intact ethyl amide (distinct from the free acid AL 8810), you must inhibit enzymatic cleavage and manage the hydrophobic "solubility cliff" in aqueous media.

Section 2: Degradation & Stability Pathways (Visualized)

The following diagram illustrates the primary degradation pathways you must control.

AL8810_Degradation AL8810_EA AL 8810 Ethyl Amide (Intact Molecule) AL8810_Acid AL 8810 (Free Acid) (Active FP Antagonist) AL8810_EA->AL8810_Acid Enzymatic Hydrolysis (FAAH / Serum Amidases) Ethylamine Ethylamine (Byproduct) AL8810_EA->Ethylamine Precipitate Micro-Precipitates (Loss of Bioavailability) AL8810_EA->Precipitate Rapid Aqueous Dilution (>0.3 mg/ml in PBS) Oxidized Oxidized Isomers (Epimers) AL8810_EA->Oxidized O2 / Light / Temp (Slow Chemical Degradation) Inhibitor PREVENTION: FAAH Inhibitors (e.g., URB597) Inhibitor->AL8810_Acid Blocks Carrier PREVENTION: BSA / Cyclodextrin (Solubility Enhancers) Carrier->Precipitate Prevents

Figure 1: Critical degradation and loss pathways for AL 8810 Ethyl Amide. Red arrows indicate enzymatic cleavage, the primary instability factor in physiological systems.

Section 3: Physiological Stability Protocols

Preventing Enzymatic Hydrolysis (The "Silent" Degradation)

In physiological conditions (pH 7.4, 37°C), chemical hydrolysis is slow. However, biological preparations (cell lysates, serum, tissue homogenates) contain Fatty Acid Amide Hydrolase (FAAH) , which rapidly cleaves the ethyl amide bond, converting your molecule into AL 8810 (free acid).

  • Why this matters: AL 8810 (free acid) is a potent FP receptor antagonist. If your ethyl amide hydrolyzes, your data will reflect the activity of the free acid, not the amide.

  • Protocol:

    • Serum-Free Media: Whenever possible, perform acute incubations in serum-free media (e.g., HBSS or PBS + 0.1% BSA). Serum contains high esterase/amidase activity.

    • FAAH Inhibition: Pre-treat cells/tissues with a FAAH inhibitor if you must maintain the amide structure.

      • Recommended:URB597 (1

        
        M) or PF-3845 . Incubate for 15–30 minutes prior to adding AL 8810 Ethyl Amide.
        
Mastering the Solubility Cliff

AL 8810 Ethyl Amide is hydrophobic. Its solubility in PBS (pH 7.2) is approximately 0.3 mg/ml (approx. 700


M). Exceeding this—or reaching it too quickly—causes "crashing out" (micro-precipitation), often mistaken for degradation.

Solubility & Solvent Compatibility Table

Solvent SystemMax SolubilityStabilityUsage Note
DMF ~15 mg/mlHighToxic to cells >0.1% v/v.
DMSO ~10 mg/mlHighPreferred stock solvent. Keep anhydrous.
Ethanol ~15 mg/mlModerateEvaporation changes concentration.
PBS (pH 7.2) 0.3 mg/ml Low The Danger Zone. Prepare fresh.
PBS + 0.1% BSA ~0.5 mg/mlModerateAlbumin acts as a carrier but may contain impurities.

The "Drop-Wise" Dilution Protocol:

  • Prepare a 10 mM stock in anhydrous DMSO.

  • Do not add the 10 mM stock directly to the cell culture well (shock precipitation).

  • Create an intermediate dilution (e.g., 100

    
    M) in PBS containing 0.1% BSA or cyclodextrin. Vortex immediately.
    
  • Add this intermediate to your final physiological buffer to reach the target concentration (e.g., 1–10

    
    M).
    

Section 4: Troubleshooting Guide (FAQ)

Q1: I observed activity consistent with AL 8810 (free acid) even though I used the Ethyl Amide. Why? Diagnosis: In situ hydrolysis. Root Cause: Your cell line (e.g., A7r5, HEK293) or serum supplement likely expresses FAAH or similar amidases, converting the amide to the acid during the incubation. Solution:

  • Verify with LC-MS: Extract the supernatant after 1 hour and check for the mass shift (Ethyl Amide MW ~429 vs. Free Acid MW ~402).

  • Add URB597 (1

    
    M)  to the media 20 minutes before adding the compound to block conversion.
    

Q2: The compound concentration drops rapidly in plastic tubes, but no breakdown products appear on HPLC. Diagnosis: Adsorption (The "Sticky Lipid" Effect). Root Cause: Prostaglandin analogs are highly lipophilic and adhere to polypropylene and polystyrene. Solution:

  • Use glass vials or low-binding polypropylene tubes for all intermediate dilutions.

  • Include 0.05% - 0.1% BSA (Bovine Serum Albumin) in your buffer. The protein coats the plastic and binds the lipid, keeping it in solution without degrading it.

Q3: Can I store AL 8810 Ethyl Amide in PBS at 4°C for use throughout the week? Answer: NO. Reasoning: While chemical hydrolysis is slow at pH 7.4, the compound will slowly precipitate or adsorb to the container walls over 24+ hours. Furthermore, aqueous conditions promote oxidation of the cis-5/trans-13 double bonds over time. Protocol: Store as a stock solution in DMSO or Ethanol at -20°C . Make aqueous dilutions immediately before use and discard the excess.

Q4: My dose-response curve is flat at high concentrations (>100


M). 
Diagnosis:  Solubility limit reached.
Root Cause:  You exceeded the critical micelle concentration or solubility limit (0.3 mg/ml), causing the compound to form inactive aggregates.
Solution:  Cap your maximum concentration at 50 

M
for physiological assays. If higher doses are needed, you must use a solubilizing agent like Methyl-

-cyclodextrin, but be aware this changes bioavailability.

Section 5: References

  • Griffen, B. W., Klimko, P., Crider, J. Y., & Sharif, N. A. (1999). AL-8810: A novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor.[1][2] Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278–1284.[1] Retrieved from [Link]

  • Vandevoorde, S., & Lambert, D. M. (2005). The multiple pathways of endocannabinoid metabolism: A vizualization map. Current Drug Metabolism, 6(1), 79-91. (Contextualizing Amidase/FAAH activity on fatty acid amides).

  • Woodward, D. F., et al. (2007). Identification of an antagonist that selectively blocks the activity of prostamides (prostaglandin-ethanolamides) in the feline iris.[1] British Journal of Pharmacology, 150, 342–352.[1] Retrieved from [Link]

Sources

Strategies for enhancing corneal penetration of AL 8810 ethyl amide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimizing Ocular Delivery of AL 8810 Ethyl Amide (FP Receptor Antagonist) Ticket ID: AL8810-EA-PEN-001 Assigned Specialist: Senior Application Scientist, Ocular Drug Delivery Unit

Executive Summary: The Delivery Challenge

You are likely encountering low aqueous solubility or poor stromal partitioning with AL 8810 ethyl amide .

AL 8810 is a selective Prostaglandin F2


 (FP) receptor antagonist .[1][2][3][4][5] The ethyl amide  modification is a medicinal chemistry strategy designed to increase lipophilicity (LogP), facilitating transport across the corneal epithelium (the rate-limiting hydrophobic barrier). However, this creates a secondary bottleneck: the drug often struggles to partition out of the epithelium and into the hydrophilic corneal stroma, or it precipitates in the tear film before absorption occurs.

This guide provides the formulation strategies and validation protocols required to overcome these biphasic corneal barriers.

Module 1: Formulation Strategies (Solubility & Stability)

The Core Problem: The Hydrophilic-Lipophilic Mismatch

The cornea is a "sandwich" barrier:

  • Epithelium: Lipophilic (Tight junctions). Blocks polar drugs.

  • Stroma: Hydrophilic (Collagen matrix). Blocks non-polar drugs.

  • Endothelium: Lipophilic (Leaky).

AL 8810 ethyl amide passes the epithelium well but fails at the stroma interface. To fix this, you must use a carrier system that shields the hydrophobic ethyl amide tail while maintaining aqueous solubility.

Recommended Strategy: Cyclodextrin Complexation

Do not rely solely on pH adjustment or co-solvents (DMSO/Ethanol), as these cause ocular irritation. Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the gold standard for prostaglandin analogs.

Why it works:

  • Encapsulation: The hydrophobic ethyl amide tail inserts into the CD cavity.

  • Solubility: The hydrophilic outer shell allows the complex to dissolve in the tear film.

  • Release: The drug dissociates at the epithelial surface, partitioning into the membrane.

Comparative Solubilization Data

Typical solubility enhancement profiles for lipophilic prostaglandin analogs (LogP > 3.0).

Excipient ClassSpecific AgentSolubility EnhancementOcular Toxicity RiskMechanism
Cyclodextrin HP-

-CD (5-10%)
High (100x) Low Inclusion complex; shields hydrophobic tail.
SurfactantBenzalkonium Chloride (BAC) 0.01%ModerateHigh (Chronic use)Micellar solubilization + Epithelial disruption.
SurfactantPolysorbate 80 (Tween 80) 0.5%ModerateLowMicelle formation.
Co-solventPropylene GlycolLowModerateDielectric constant modification.

Module 2: Visualization of the Transport Mechanism

The following diagram illustrates the pathway of AL 8810 Ethyl Amide through the corneal layers and the specific bottlenecks where formulation aids are required.

CornealTransport cluster_Formulation Eye Drop Formulation cluster_Cornea Corneal Barrier Drug AL 8810 Ethyl Amide (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Complexation CD HP-beta-Cyclodextrin (Carrier) CD->Complex TearFilm Tear Film (Aqueous) Complex->TearFilm Instillation Epithelium Epithelium (Lipophilic Barrier) TearFilm->Epithelium 1. Dissociation & Partitioning (LogP driven) Precipitation Risk: Precipitation if CD ratio too low TearFilm->Precipitation Stroma Stroma (Hydrophilic Barrier) Epithelium->Stroma 2. Diffusion Bottleneck (Requires Amidase Hydrolysis?) Endothelium Endothelium (Leaky Lipophilic) Stroma->Endothelium 3. Passive Diffusion Retention Risk: Stromal Retention if too lipophilic Stroma->Retention Target Target: Ciliary Body / TM (FP Receptor Blockade) Endothelium->Target

Caption: Transport pathway of AL 8810 Ethyl Amide. The critical bottlenecks are the Tear Film solubility (managed by Cyclodextrins) and the Epithelium-Stroma transition.

Module 3: Validation Protocol (Franz Diffusion Cell)

To validate your formulation, you must perform an ex vivo permeation study. The standard protocol fails for lipophilic drugs like AL 8810 ethyl amide because the receiver fluid saturates, stopping diffusion (violation of sink conditions).

Optimized Protocol for Lipophilic Prostaglandins

Equipment: Vertical Franz Diffusion Cells (0.6 cm² area). Membrane: Freshly excised Porcine or Rabbit Cornea (scleral rim attached).

Step-by-Step Methodology:

  • Receiver Fluid Preparation (CRITICAL):

    • Standard PBS (Phosphate Buffered Saline) is insufficient .

    • Use: PBS pH 7.4 + 2% w/v Brij-98 (or TPGS).

    • Why? The surfactant in the receiver phase solubilizes the hydrophobic drug as it exits the cornea, maintaining the concentration gradient (Sink Condition).

  • Tissue Mounting:

    • Mount cornea with Epithelium facing UP (Donor chamber).

    • Endothelium faces DOWN (Receiver chamber).

    • Check: Ensure no air bubbles are trapped under the cornea in the receiver arm. Bubbles block diffusion.

  • Dosing:

    • Add 100–200 µL of your AL 8810 Ethyl Amide formulation (with HP-

      
      -CD) to the donor compartment.
      
    • Seal with Parafilm to prevent evaporation.[6]

  • Sampling:

    • Timepoints: 30, 60, 90, 120, 180, 240 minutes.

    • Volume: Remove 200 µL, replace with fresh pre-warmed receiver fluid immediately.

  • Analysis:

    • Quantify using HPLC-UV (210-220 nm) or LC-MS/MS.

    • Note: Monitor for both the Ethyl Amide (Prodrug) and the Free Acid (Hydrolysis product). The cornea contains amidases that may convert the drug during transit.

Troubleshooting & FAQs

Q1: My drug precipitates immediately upon adding it to the PBS buffer, even with stirring.

  • Diagnosis: AL 8810 ethyl amide is highly lipophilic.[5]

  • Solution: You cannot dissolve it directly in PBS.

    • Dissolve the drug in a small volume of Ethanol (100%) first.

    • Separately, prepare a 10% HP-

      
      -CD solution in PBS.
      
    • Slowly add the ethanolic drug solution to the CD solution while vortexing.

    • Evaporate the ethanol under nitrogen stream if the final ethanol concentration exceeds 1% (to avoid tissue damage).

Q2: I see high concentrations in the corneal tissue but zero drug in the receiver fluid.

  • Diagnosis: The drug is "stuck" in the lipophilic epithelium or stroma (Stromal Depot Effect).

  • Solution: Your receiver fluid lacks sufficient solubilizing power.

    • Switch the receiver fluid to PBS + 2% TPGS or PBS + 5% HP-

      
      -CD . This "pulls" the drug through the cornea by simulating the clearance of the anterior chamber aqueous humor.
      

Q3: Should I add Benzalkonium Chloride (BAC) to my formulation?

  • Technical Insight: BAC (0.01% - 0.02%) acts as a penetration enhancer by disrupting epithelial tight junctions.

  • Recommendation:

    • For Acute Experiments: Yes, BAC will significantly enhance penetration.

    • For Cell Culture/Chronic Studies: Avoid BAC. It is cytotoxic and induces inflammatory markers which may confound your results if you are studying FP receptor antagonism in inflammation. Use Polysorbate 80 or pure CD complexes instead.

Q4: Is AL 8810 Ethyl Amide a prodrug?

  • Clarification: Structurally, yes. It is an amide derivative of the AL 8810 acid. In the eye, corneal amidases (similar to those that activate Bimatoprost) may hydrolyze it to the free acid form. However, some prostamides have intrinsic activity. For your assay, you must determine if you need to measure the intact amide or the free acid.

    • Action: Run a stability test incubating the drug with corneal homogenate at 37°C for 4 hours. Analyze by LC-MS to see the conversion rate.

References

  • Griffin, B. W., et al. (1999).[1][3] AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor.[1][2][3][4] Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284.[1][3] Link

  • Toropainen, E., et al. (2007). Cyclodextrins as ocular drug delivery systems.[7][8][9][10] Advanced Drug Delivery Reviews, 59(11), 1153-1163. (Grounding for HP-

    
    -CD strategy).
    
  • Woodward, D. F., et al. (2001). The pharmacology of bimatoprost (Lumigan). Survey of Ophthalmology, 45, S337-S345. (Mechanism of ethyl amide/prostamide penetration and hydrolysis). Link

  • Loftsson, T., & Jarvinen, T. (1999). Cyclodextrins in ophthalmic drug delivery. Advanced Drug Delivery Reviews, 36(1), 59-79. Link

  • Schoenwald, R. D. (2003). Ocular drug delivery: pharmacokinetic modeling and protein binding. European Journal of Pharmaceutics and Biopharmaceutics. (Source for Franz Cell sink condition requirements).

For further assistance, please contact the Ocular Formulation Lab or submit a ticket with your specific HPLC chromatograms.

Sources

Resolving inconsistent dose-response curves with AL 8810 ethyl amide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Inconsistent Dose-Response Curves with AL 8810 Ethyl Amide
Introduction: The "Prodrug" Trap and Lipophilic Challenges

Welcome to the Technical Support Center. If you are observing inconsistent


 values, flat dose-response curves, or unexpected agonist activity when using AL 8810 ethyl amide , you are likely encountering one of two specific pharmacological hurdles: incomplete hydrolysis  or lipophilic sequestration .[1]

AL 8810 is a selective FP receptor antagonist .[1][2][3][4][5][6] However, the ethyl amide derivative is a C-1 modified analog often designed to enhance corneal permeability or stability.[1] Crucially, the ethyl amide moiety renders the molecule significantly less active (or inactive) at the FP receptor until it is hydrolyzed to the free acid (AL 8810).[1]

This guide addresses the specific causality of experimental failure and provides self-validating protocols to resolve them.

Part 1: The Pre-Analytical Phase (Solubility & Handling)[1]

Q: Why does my compound precipitate when added to the assay buffer, even though it dissolved in DMSO?

The Science: AL 8810 ethyl amide is highly lipophilic.[1] While soluble in organic solvents (DMSO, Ethanol), it has a low critical solubility in aqueous buffers (PBS, HBSS), particularly those with high ionic strength.[1] When you spike a concentrated DMSO stock directly into a buffer, the rapid change in polarity causes "shock precipitation"—micro-crystals form that are invisible to the naked eye but reduce the effective concentration, shifting your curve to the right.[1]

Troubleshooting Protocol: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into the cell culture well.[1]

  • Prepare Stock: Dissolve AL 8810 ethyl amide in DMSO to 10 mM.

  • Intermediate Step: Dilute the stock 1:10 in PBS containing 0.1% BSA (Bovine Serum Albumin). The albumin acts as a carrier protein, sequestering the lipophilic tail and preventing aggregation.[1]

  • Final Addition: Add this intermediate solution to your assay plate.

Solvent Compatibility Table

SolventSolubility LimitStorage Stability (-20°C)Notes
DMSO ~10 mg/mL> 6 monthsHygroscopic; keep desiccated.[1]
Ethanol ~15 mg/mL> 6 monthsEvaporates quickly; seal tightly.[1]
PBS (pH 7.2) < 0.1 mg/mLUnstable Do not store. Prepare fresh immediately before use.[1]
Part 2: The Analytical Phase (Receptor Kinetics & Metabolism)[1]

Q: I see no inhibition of PGF2


 in my calcium flux assay. Is the compound degraded? 

The Science: This is the most common error.[1] You are likely using the ethyl amide in a system that lacks the enzymatic machinery to convert it to the active AL 8810 (free acid) .[1]

  • AL 8810 (Free Acid): Binds FP receptor (

    
    ).[1][5]
    
  • AL 8810 Ethyl Amide: Low/Negligible affinity for FP receptor.[1] Requires hydrolysis by amidases (e.g., FAAH) or esterases to become active.[1]

If your assay uses serum-free media or purified membrane preparations, there are no enzymes to perform this conversion.[1] The drug remains in its inactive "prodrug" form.[1]

Validation Experiment: The Hydrolysis Check Run a parallel control using AL 8810 Free Acid (not the ethyl amide).

  • If Free Acid works but Ethyl Amide fails: Your system lacks the necessary amidases.[1] You must switch to the Free Acid form for in vitro pharmacology.[1]

  • If both fail: The issue is receptor expression or assay design.[1]

Q: Why does the curve look biphasic (antagonism at low doses, agonism at high doses)?

The Science: AL 8810 is a partial agonist with low intrinsic activity.[1][4][7] While it primarily antagonizes potent agonists like Fluprostenol, at high concentrations (>10


M), the free acid form can weakly activate the FP receptor or cross-react with other prostanoid receptors (though it is highly selective against DP, EP, and TP receptors).[1]

Visualizing the Pathway & Failure Points

AL8810_Pathway cluster_failure Common Failure Point: Serum-Free Media Prodrug AL 8810 Ethyl Amide (Inactive/Low Affinity) ActiveDrug AL 8810 Free Acid (Active Antagonist) Prodrug->ActiveDrug Hydrolysis (Slow Step) Enzyme Amidases/Esterases (Required for Activation) Enzyme->Prodrug Receptor FP Receptor (Gq-Coupled) ActiveDrug->Receptor Blocks Signal Ca2+ Mobilization / IP3 Receptor->Signal Downstream Effect Agonist Endogenous Ligand (PGF2α) Agonist->Receptor Activates

Figure 1: Mechanism of Action.[1] The Ethyl Amide variant requires enzymatic conversion to the Free Acid to function as an antagonist.[1] Absence of amidases (e.g., in serum-free buffer) results in assay failure.[1]

Part 3: The Post-Analytical Phase (Data Interpretation)

Q: My


 varies significantly between plasticware brands. Is the drug sticking to the plate? 

The Science: Yes.[1] The ethyl amide modification increases the partition coefficient (LogP), making the molecule "sticky."[1] Polystyrene plates can sequester up to 50% of lipophilic drugs within 30 minutes, effectively lowering the concentration the cells "see."[1]

Solution: The "Pre-Saturation" Protocol

  • Use Low-Binding Plastics: Switch to polypropylene plates or glass-coated wells if possible.[1]

  • BSA Blocking: Ensure your assay buffer contains at least 0.1% BSA.[1] Albumin binds the drug reversibly, keeping it in solution and preventing it from sticking to the plastic walls, while still allowing it to interact with the receptor.[1]

Summary of Recommendations
IssueRoot CauseCorrective Action
No Antagonism Lack of hydrolysis (Prodrug form used in enzyme-free assay).[1]Switch to AL 8810 Free Acid or add esterases/serum to media.[1]
Precipitation "Shock" precipitation from DMSO to aqueous buffer.Use intermediate dilution step with 0.1% BSA .
Right-Shifted Curve Drug adsorption to plasticware.[1]Use polypropylene tips/plates; ensure BSA is present.[1]
Weak Agonism High concentration partial agonism.[1]Limit max concentration to 10

M
.
References
  • Griffin, B. W., et al. (1999).[1][3][4][7] AL-8810: A novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor.[1][2][3][4][5][6][7] Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284.[1][3][6]

  • Cayman Chemical. AL 8810 Ethyl Amide Product Information. Cayman Chemical Product Data.

  • Sharif, N. A., et al. (2003).[1][3][4] Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues.[1][3][4] Investigative Ophthalmology & Visual Science, 44(2), 715-721.[1]

  • Woodward, D. F., et al. (2007).[1] Identification of an antagonist that selectively blocks the activity of prostamides (prostaglandin-ethanolamides) in the feline iris.[1] British Journal of Pharmacology, 150(3), 342-352.[1] [1]

Sources

Validation & Comparative

Comparing the potency of AL 8810 ethyl amide versus Bimatoprost

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacology of AL 8810 Ethyl Amide vs. Bimatoprost Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Pharmacologists[1]

Executive Summary

This guide provides a technical comparison between Bimatoprost , a clinically established ocular hypotensive agent, and AL 8810 Ethyl Amide , a synthetic research tool derived from the selective FP receptor antagonist AL 8810.[1]

While these two compounds share a core structural motif—both are N-ethyl amides of Prostaglandin F2


 (PGF2

) analogs—their pharmacological profiles are diametrically opposed.[1] Bimatoprost exhibits potent agonist-like activity (lowering intraocular pressure), whereas AL 8810 Ethyl Amide is largely pharmacologically inert at the FP receptor.[1][2] This comparison highlights a critical Structure-Activity Relationship (SAR): the conversion of the C-1 carboxyl group to an ethyl amide retains efficacy for the agonist scaffold (Bimatoprost) but abolishes affinity for the antagonist scaffold (AL 8810).[1]

Chemical & Structural Identity

The structural distinction lies in the core prostaglandin backbone. Bimatoprost is based on the 17-phenyl-trinor PGF2


 scaffold, while AL 8810 Ethyl Amide is based on the 11

-fluoro PGF2

scaffold.[1]
FeatureBimatoprost AL 8810 Ethyl Amide
CAS Number 155206-00-1N/A (Research Derivative)
Core Scaffold 17-phenyl-trinor PGF2

11

-fluoro-15-indanyl PGF2

C-1 Modification N-ethyl amideN-ethyl amide
C-11 Modification Hydroxyl (-OH)Fluorine (-F) (Beta configuration)
Primary Classification Prostamide / FP Agonist (Prodrug)Structural Analog / Negative Control
Solubility DMSO, Ethanol, MethanolDMSO (>10 mg/ml), Ethanol
Structural Logic Diagram

The following diagram illustrates the chemical relationship and the divergent functional outcomes of amidation.

SAR_Logic PGF2a PGF2α Backbone (Natural Ligand) Bim_Acid Bimatoprost Free Acid (17-phenyl-trinor PGF2α) High Affinity FP Agonist PGF2a->Bim_Acid 17-phenyl mod AL_Acid AL 8810 (Acid) (11β-fluoro analog) High Affinity FP Antagonist PGF2a->AL_Acid 11β-fluoro mod Bim_Amide Bimatoprost (Ethyl Amide) FP Receptor Low Affinity Prostamide Activity: HIGH Bim_Acid->Bim_Amide Amidation (Ethyl Amide) Retains Efficacy (In Vivo) AL_Amide AL 8810 Ethyl Amide (Ethyl Amide) FP Receptor: INACTIVE Prostamide Antagonism: INACTIVE AL_Acid->AL_Amide Amidation (Ethyl Amide) Abolishes Affinity

Caption: SAR divergence: Amidation converts the agonist scaffold into a "prostamide" (Bimatoprost) but renders the antagonist scaffold (AL 8810) inactive.[1]

Pharmacological Potency Comparison

Receptor Affinity (Binding)

The critical differentiator is the affinity for the FP prostanoid receptor.[3] The "Free Acid" forms of both compounds bind with high affinity. However, the ethyl amide modification drastically reduces affinity.

  • Bimatoprost: Binds weakly to the FP receptor but is rapidly hydrolyzed in vivo to its free acid, or acts via a distinct "prostamide" mechanism.

  • AL 8810 Ethyl Amide: Shows negligible binding, demonstrating that the 11

    
    -fluoro antagonist pharmacophore cannot tolerate the bulky ethyl amide group at C-1.[1]
    

Table 1: Comparative Binding Affinity (Ki) at FP Receptor

CompoundKi (FP Receptor)Functional ClassificationSource
AL 8810 (Parent Acid) 400 – 500 nM Competitive Antagonist[1, 2]
AL 8810 Ethyl Amide > 10,000 nM (Inactive) Inactive / Negative Control[3, 4]
Bimatoprost (Amide) 1,000 – 6,000 nM Weak Agonist / Prostamide[5, 6]
Bimatoprost Free Acid 83 nM Potent Full Agonist[5, 7]
Functional Activity (In Vitro & In Vivo)

In functional assays (e.g., Calcium mobilization or tissue contraction), the contrast is stark.[1] Bimatoprost is highly efficacious, while AL 8810 Ethyl Amide fails to elicit a response or block agonists.[1]

Table 2: Functional Efficacy Data

Assay TypeBimatoprostAL 8810 Ethyl Amide
Ca²⁺ Mobilization (HEK-293/FP) EC₅₀ ≈ 2.9 µM (Direct)No Effect
Cat Iris Sphincter Contraction Potent Contraction No Contraction (at 100 µM)
Antagonism of PGF2α N/A (Agonist)Inactive (Does not shift PGF2α curve)
Antagonism of Prostamides N/AInactive (Unlike AGN 204396)

Experimental Protocols

To validate these profiles in your own laboratory, use the following standardized protocols.

Protocol A: FP Receptor Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of the test compounds.
  • Cell Line: HEK-293 cells stably expressing the human recombinant FP receptor.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold Buffer A (10 mM Tris-HCl, pH 7.4, 1 mM EDTA).

    • Centrifuge at 40,000 x g for 20 min at 4°C.

    • Resuspend pellet in Buffer B (10 mM MES-KOH, pH 6.0, 10 mM MnCl₂, 1 mM EDTA).

  • Assay Reaction:

    • Ligand: [³H]-PGF2

      
       (approx. 1-2 nM).[1]
      
    • Competitors: Incubate membranes with varying concentrations (

      
       M to 
      
      
      
      M) of Bimatoprost or AL 8810 Ethyl Amide.[1]
    • Non-Specific Binding: Define using 1 µM Cloprostenol or unlabeled PGF2

      
      .
      
  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Intracellular Calcium Mobilization (FLIPR)

Objective: Assess functional agonism or antagonism.[4]

  • Seeding: Plate FP-expressing cells (e.g., HEK-293 or 3T3 fibroblasts) in 96-well black-wall plates (20,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium-4 or Fluo-4 AM dye in HBSS/HEPES buffer for 60 min at 37°C.

  • Compound Preparation:

    • Agonist Mode: Prepare serial dilutions of Bimatoprost.

    • Antagonist Mode: Pre-incubate cells with AL 8810 Ethyl Amide (10 µM) for 15 min, then challenge with EC₈₀ of PGF2

      
      .[1]
      
  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

    • Excitation: 488 nm; Emission: 510-570 nm.[1]

    • Record baseline for 10s, inject compound, record for 180s.[1]

  • Data Interpretation:

    • Bimatoprost: Expect dose-dependent increase in RFU (Relative Fluorescence Units).[1]

    • AL 8810 Ethyl Amide: Expect flatline (no agonist activity) and no reduction in PGF2

      
       signal (no antagonist activity).
      

Mechanism of Action Visualization

The following diagram details the signaling pathway and the point of failure for AL 8810 Ethyl Amide compared to the activation pathway of Bimatoprost.

Signaling_Pathway Bim Bimatoprost (Extracellular) FP_Rec FP Receptor (GPCR) Bim->FP_Rec Low Affinity Binding Prost_Rec Putative Prostamide Receptor Bim->Prost_Rec High Affinity Activation AL_EA AL 8810 Ethyl Amide (Extracellular) AL_EA->FP_Rec No Binding (Steric Hindrance) AL_EA->Prost_Rec No Binding Gq Gαq Protein FP_Rec->Gq Prost_Rec->Gq PLC PLCβ Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (ER) IP3->Ca Response Response Ca->Response IOP Lowering / Contraction

Caption: Bimatoprost activates Ca2+ flux via Prostamide/FP pathways; AL 8810 Ethyl Amide fails to engage either receptor.[1][2]

References

  • Griffin, B.W., et al. (1999).[1][5][6][7] AL-8810: A novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor.[6][8][9][10] Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284.[1][6] Link

  • Sharif, N.A., et al. (2001).[1] Bimatoprost and its free acid are prostaglandin FP receptor agonists.[5][11][12][13] European Journal of Pharmacology, 432(2-3), 211-213.[1] Link

  • Woodward, D.F., et al. (2007).[1] Identification of an antagonist that selectively blocks the activity of prostamides (prostaglandin-ethanolamides) in the feline iris.[7][14] British Journal of Pharmacology, 150(3), 342-352.[1] Link

  • Cayman Chemical. AL 8810 Ethyl Amide Product Information. Cayman Chemical Datasheet. Link

  • Sharif, N.A., et al. (2003).[1][3][11] Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues.[1][4][6] Investigative Ophthalmology & Visual Science, 44(2), 715-721.[1] Link

  • Woodward, D.F., et al. (2003).[1] The pharmacology of bimatoprost (Lumigan).[15][4][9] Survey of Ophthalmology, 45(Suppl 4), S337-S345.[1] Link

  • Crowston, J.G., et al. (2005).[1] Effect of Bimatoprost on Intraocular Pressure in Prostaglandin FP Receptor Knockout Mice. Investigative Ophthalmology & Visual Science, 46(12), 4571-4577.[1] Link[1]

Sources

Comparative Guide: Selecting Positive Controls for AL 8810 Ethyl Amide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The AL 8810 Ethyl Amide Context

AL 8810 Ethyl Amide (AL 8810-OEt) is a lipophilic derivative of AL 8810 , the standard selective antagonist for the Prostaglandin F receptor (FP receptor).[1] While AL 8810 (free acid) is the gold standard for validating FP receptor blockade in vitro, the ethyl amide variant is often utilized for its enhanced membrane permeability (corneal or intracellular access) or to investigate "prostamide-like" pharmacology.[1]

When designing experiments with AL 8810 Ethyl Amide, "Positive Control" has two distinct meanings that must be addressed to ensure scientific integrity:

  • The Agonist Challenge: The compound used to stimulate the receptor (which AL 8810-OEt is intended to block).[1]

  • The Reference Antagonist: The benchmark inhibitor (usually AL 8810 free acid) used to validate that the assay system is functional and to compare potency (

    
    ).
    

This guide objectively compares the performance of these controls to help you design self-validating protocols.

The Agonist Challenge: Selecting the Stimulus

To test the efficacy of AL 8810 Ethyl Amide, you must first establish a robust, receptor-specific signal.[1] The choice of agonist determines the specificity of your assay.[1]

Comparison of Agonist Controls
AgonistReceptor SelectivityPotency (

)
Recommended Use Case
Fluprostenol High (FP Selective) ~1–3 nMPrimary Choice. Best for isolating FP-mediated effects without EP receptor interference.[1]
Cloprostenol High (FP Selective)~1–5 nMExcellent alternative; structurally similar to Fluprostenol.[1]
PGF2

Moderate (FP > EP1/EP3)~10–50 nMUse only when mimicking endogenous physiological signaling.[1]
Latanoprost (Free Acid) High (FP Selective)~20–50 nMRelevant for glaucoma research comparisons.[1]
Expert Recommendation

Use Fluprostenol. [1]

  • Why? PGF2

    
     can cross-react with EP1 and EP3 receptors.[1] If AL 8810-OEt fails to block PGF2
    
    
    
    , it might be because the signal is proceeding through an EP receptor (which AL 8810 does not block), leading to a false negative.[1] Fluprostenol eliminates this variable.[1]

The Reference Antagonist: Benchmarking Potency

You must prove that a lack of signal is due to antagonism, not cell death or assay failure.[1]

Primary Benchmark: AL 8810 (Free Acid)[1][2]
  • Role: The parent compound.[1]

  • Mechanism: Competitive antagonist at the FP receptor.[1][2][3][4][5]

  • Affinity (

    
    ):  ~400–500 nM (in A7r5 and 3T3 cells).[1][6]
    
  • Relevance: If AL 8810 Ethyl Amide is acting as a prodrug, its time-dependent hydrolysis should eventually yield efficacy comparable to AL 8810.[1] If it acts directly, AL 8810 serves as the potency standard.[1]

Secondary Benchmark: AS604872[1][5]
  • Role: Chemically distinct FP antagonist.[1]

  • Mechanism: Competitive antagonist.[1][2][3]

  • Relevance: Use this to prove that the observed effects are FP-receptor specific and not an artifact of the AL 8810 scaffold structure.

Mechanistic Visualization

Understanding the signaling pathway is critical for timing your reagent additions.[1] The FP receptor couples primarily to


, leading to Calcium mobilization.[1]

FP_Signaling cluster_membrane Plasma Membrane Agonist Agonist (Fluprostenol) FP_Rec FP Receptor (GPCR) Agonist->FP_Rec Activates Antagonist Antagonist (AL 8810-OEt / AL 8810) Antagonist->FP_Rec Blocks Gq Gq Protein FP_Rec->Gq Couples PLC PLCu03B2 Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Releases ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Calcium (Ca2+) ER->Ca Release

Caption: Figure 1. The Gq-coupled FP receptor signaling cascade.[1][2] AL 8810 competes with agonists to prevent IP3-mediated Calcium release.[1]

Validated Experimental Protocol: Calcium Mobilization Assay

This protocol uses a kinetic fluorescence assay (e.g., FLIPR) to measure antagonism.[1]

Reagents
  • Cell Line: HEK-293 stably expressing human FP receptor (or A7r5 cells for endogenous expression).

  • Dye: Fluo-4 AM or Fura-2 (Calcium indicators).[1]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Workflow

Step 1: Dye Loading

  • Incubate cells with Fluo-4 AM (2–4 µM) for 45–60 minutes at 37°C.

  • Wash cells 3x with Assay Buffer to remove extracellular dye.[1]

Step 2: Antagonist Pre-incubation (Critical Step) [1]

  • Note on AL 8810 Ethyl Amide: Because it is lipophilic and may require intracellular hydrolysis (if acting as a prodrug), a longer pre-incubation time is recommended compared to the free acid.[1]

  • Experimental Group: Add AL 8810 Ethyl Amide (0.1 µM – 10 µM).

  • Positive Control: Add AL 8810 Free Acid (0.1 µM – 10 µM).[1]

  • Vehicle Control: DMSO (matched concentration, <0.1%).[1]

  • Duration: Incubate for 30–60 minutes at Room Temperature (or 37°C if testing prodrug metabolism).

Step 3: Agonist Challenge

  • Inject Fluprostenol at a concentration equivalent to its

    
     (typically 10–50 nM).[1] Using 
    
    
    
    ensures a strong signal window that allows for sensitive detection of antagonism.[1]

Step 4: Data Acquisition

  • Measure fluorescence intensity (RFU) immediately upon injection for 120 seconds.[1]

Decision Matrix for Data Interpretation

Decision_Matrix Start Did Agonist (Fluprostenol) Induce Ca2+ Spike? No_Signal Assay Failure: Check Cells/Dye Start->No_Signal No Yes_Signal Did AL 8810 (Control) Reduce Spike? Start->Yes_Signal Yes Control_Fail Invalid Assay: Reference Antagonist Inactive Yes_Signal->Control_Fail No Control_Pass Valid System. Analyze AL 8810-OEt Yes_Signal->Control_Pass Yes OEt_Block AL 8810-OEt Blocks Signal: Confirmed Antagonist Control_Pass->OEt_Block Reduced RFU OEt_NoBlock AL 8810-OEt Inactive: Check Solubility/Hydrolysis Control_Pass->OEt_NoBlock High RFU

Caption: Figure 2. Logic flow for validating AL 8810 Ethyl Amide activity using AL 8810 Free Acid as the gateway control.

Technical Considerations & Troubleshooting

The "Prostamide" Dilemma

Ethyl amides of prostaglandins (e.g., Bimatoprost) are often agonists at the "Prostamide Receptor" (a theoretical heterodimer of FP and Wild-Type receptors).[1]

  • Risk: AL 8810 Ethyl Amide might not just be an FP antagonist; it could interact with the prostamide site.[1]

  • Control: Include a Bimatoprost challenge arm.[1] If AL 8810-OEt blocks Fluprostenol but not Bimatoprost, it suggests high specificity for the classical FP receptor over the prostamide signaling complex.[1]

Solubility

AL 8810 Ethyl Amide is highly lipophilic.[1][7]

  • Solvent: Dissolve in DMSO or Ethanol (up to 25-30 mg/ml).[1]

  • Buffer Shock: Dilute carefully into aqueous buffers to avoid precipitation.[1] If the solution turns cloudy, the compound has crashed out, and your "antagonism" is actually just lack of compound availability.[1]

References

  • Griffin, B.W., et al. (1999). AL-8810: A novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor.[1][6] Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284.[1] Available at: [Link]

  • Sharif, N.A., et al. (2001). Bimatoprost and its free acid are prostaglandin FP receptor agonists.[1][4] European Journal of Pharmacology, 432(2-3), 211-213.[1] Available at: [Link]

  • Sharif, N.A., et al. (2002). Agonist activity of Bimatoprost, Travoprost, Latanoprost, Unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor.[1] Journal of Ocular Pharmacology and Therapeutics, 18, 313-324.[1] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.